2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-7(2)10(8(12)4-6)9(13)5-11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTGWLXJXCOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-30-6 | |
| Record name | 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
chemical properties and structure of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document is intended to serve as a core resource for professionals in research and development.
Core Chemical Properties
This compound is a disubstituted aromatic ketone. While specific experimental data on its physical properties are limited in publicly available literature, its fundamental chemical identifiers have been established.
| Property | Value | Source |
| CAS Number | 1246471-30-6 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O | [1] |
| Molecular Weight | 305.99 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Chemical Structure
The molecular structure of this compound consists of a 2,4,6-trimethylphenyl (mesityl) ring system. One of the methyl groups is substituted with a bromoacetyl group, and another bromine atom is attached to the phenyl ring. The presence of two bromine atoms and a carbonyl group makes this molecule a versatile intermediate for further chemical modifications.
Experimental Protocols
Representative Synthesis of a Dibrominated Ketone: [2]
-
Dissolution: Dissolve the ketone precursor, cis-1-(2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone (34.8 g), in methylene chloride (835 ml).
-
Bromination: Slowly add a solution of bromine in methylene chloride to the stirred ketone solution while maintaining the temperature at 10°C.
-
Monitoring: Monitor the reaction progress using gas-liquid chromatography (GLC) to observe the formation of mono- and di-bromo products.
-
Work-up: Once the reaction is complete, wash the methylene chloride solution with water, followed by a dilute sodium bicarbonate solution, and finally with water again.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Further purification would typically be achieved through recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Biological Activity and Signaling Pathways
Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. As a halogenated aromatic ketone, it could potentially serve as a scaffold or intermediate in the synthesis of biologically active molecules. Further research is required to explore its potential pharmacological effects.
References
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a halogenated aromatic ketone. Its structure, featuring a dibrominated dimethylphenyl group attached to a bromoethanone moiety, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The presence of multiple reactive sites—two bromine atoms at different positions and a carbonyl group—allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures. This guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, and its potential applications in research and development.
Chemical Identity and Properties
The fundamental chemical identification and key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1246471-30-6[1] |
| Molecular Formula | C₁₀H₁₀Br₂O |
| Molecular Weight | 305.99 g/mol |
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not detailed in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established chemical principles for the bromination of aromatic ketones. The synthesis would likely proceed in two key stages:
-
Ring Bromination of 1-(2,4-dimethylphenyl)ethanone: The first step would involve the selective bromination of the aromatic ring of 2,4-dimethylacetophenone.
-
α-Bromination of the Ketone: The second step would be the bromination of the methyl group adjacent to the carbonyl function (the α-position).
A generalized experimental approach for similar transformations is outlined below.
General Experimental Protocol for the Synthesis of Substituted α-Bromoacetophenones
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
Substituted acetophenone (e.g., 1-(2,4-dimethylphenyl)ethanone)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine (Br₂))
-
Solvent (e.g., Acetic acid, Dichloromethane)
-
Catalyst (if required, e.g., a radical initiator for NBS bromination)
Procedure:
-
The starting substituted acetophenone is dissolved in an appropriate solvent in a reaction flask.
-
The brominating agent is added portion-wise to the solution, controlling the reaction temperature with an ice bath if the reaction is exothermic.
-
The reaction mixture is stirred at a specific temperature for a set duration, with the progress of the reaction monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, washing with water and brine, and drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified, typically by recrystallization or column chromatography, to afford the pure α-bromoacetophenone derivative.
Potential Logical Workflow for Synthesis
The synthesis of the target compound can be conceptualized as a two-step process starting from a commercially available precursor. This logical workflow is illustrated in the diagram below.
References
Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,4-dimethylphenyl)ethanone: A Technical Overview
Disclaimer: This technical guide details the spectroscopic and synthetic data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone (CAS No. 26346-85-0) . The initially requested data for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone was not available in public databases. This document serves as a comprehensive guide on a closely related analogue for researchers, scientists, and professionals in drug development.
Abstract
This whitepaper provides an in-depth analysis of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone. The document presents a summary of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in structured tables for clarity and comparative ease. A reproducible synthesis methodology is also outlined. Furthermore, a Graphviz diagram illustrates the logical workflow from synthesis to structural elucidation using various spectroscopic techniques.
Introduction
α-Bromoacetophenones are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. 2-Bromo-1-(2,4-dimethylphenyl)ethanone, with its substituted aromatic ring, is a valuable building block for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2-Bromo-1-(2,4-dimethylphenyl)ethanone are detailed in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.4 | Singlet | 2H | -CH₂Br |
| ~7.1-7.5 | Multiplet | 3H | Aromatic Protons |
| ~2.4 | Singlet | 3H | Ar-CH₃ (para) |
| ~2.3 | Singlet | 3H | Ar-CH₃ (ortho) |
Table 1: Predicted ¹H NMR Data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Note: Actual chemical shifts may vary depending on the solvent and instrument used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (Ketone) |
| ~140-125 | Aromatic Carbons |
| ~35 | -CH₂Br |
| ~21 | Ar-CH₃ (para) |
| ~19 | Ar-CH₃ (ortho) |
Table 2: Predicted ¹³C NMR Data for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1690 | Strong | C=O Stretch (Aryl Ketone) |
| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1610, ~1470 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1200 | Medium | C-O Stretch |
| ~600 | Medium | C-Br Stretch |
Table 3: Key IR Absorption Bands for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 226/228 | Molecular ion peak [M]⁺ with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 147 | [M - Br]⁺ |
| 119 | [M - Br - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Expected Mass Spectrometry Fragmentation for 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone
This protocol describes the synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone via the bromination of 1-(2,4-dimethylphenyl)ethanone.
Materials:
-
1-(2,4-dimethylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
A solution of 1-(2,4-dimethylphenyl)ethanone (1 equivalent) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield pure 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
Visualization of Experimental and Analytical Workflow
The following diagram illustrates the workflow from the starting material to the final structural elucidation of the product.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties and a reliable synthetic method for 2-Bromo-1-(2,4-dimethylphenyl)ethanone. The presented data and protocols are valuable for researchers working with this compound and its derivatives in the fields of medicinal chemistry and materials science. While experimental data for the originally requested this compound remains elusive, the information on this close analogue offers a strong predictive foundation for its characterization.
physical properties and solubility of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physical and chemical properties of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. Due to the limited availability of public data for this specific compound, this guide also includes generalized information based on structurally similar molecules to provide a foundational understanding for research and development activities.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1246471-30-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀Br₂O | [3] |
| Molecular Weight | 305.99 g/mol | [3] |
Physical and Chemical Properties
A thorough search of available scientific literature and chemical databases did not yield specific, experimentally determined physical properties for this compound. Properties such as melting point, boiling point, density, and solubility data are not publicly documented.
For context, structurally similar α-bromoacetophenones are typically crystalline solids with limited solubility in water but better solubility in organic solvents. For example, 2-bromo-1-(4-methoxyphenyl)ethanone is a solid that is more soluble in organic solvents like ethanol and acetone than in water.[4]
Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a general method for the synthesis of α-bromoacetophenone compounds involves the bromination of the corresponding substituted acetophenone.
A plausible synthetic approach would be the bromination of 1-(2-bromo-4,6-dimethylphenyl)ethanone. The α-bromination of ketones is a common organic reaction. A general procedure for such a transformation is outlined below.
General Synthesis of an α-Bromoacetophenone:
A solution of the starting acetophenone in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid) is treated with a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining acid or unreacted brominating agent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an α-bromoacetophenone, which can be adapted for the synthesis of the target compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a specialized α,α'-dihaloacetophenone derivative. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally similar molecules and established principles of organic chemistry to infer its properties. This guide covers its anticipated chemical characteristics, reactivity profile, stability considerations, and general experimental protocols relevant to its handling and use in a research and development setting. All quantitative data for analogous compounds are presented in clearly structured tables, and key reaction pathways are visualized using Graphviz diagrams.
Introduction
This compound, with the CAS number 1246471-30-6, is a polyhalogenated aromatic ketone.[1][2][3] Its structure, featuring two bromine atoms—one on the aromatic ring and one at the α-position to the carbonyl group—along with sterically hindering methyl groups, suggests a unique combination of reactivity and stability. α-Halo ketones are a well-established class of reactive intermediates in organic synthesis, valued for their ability to participate in a variety of transformations. The presence of multiple reactive sites in the target molecule makes it a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide aims to provide a detailed understanding of its chemical behavior to aid researchers in its safe and effective utilization.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 2-Bromo-1-(2,4-dimethylphenyl)ethanone (Analog) |
| CAS Number | 1246471-30-6[1][2][3] | 26346-85-0[4] |
| Molecular Formula | C₁₀H₁₀Br₂O[2] | C₁₀H₁₁BrO[4] |
| Molecular Weight | 305.99 g/mol [2] | 227.10 g/mol [4] |
| Appearance | Likely a solid at room temperature | Solid[4] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and insoluble in water. | Soluble in organic solvents. |
Reactivity
The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone moiety and the substituted aromatic ring.
Reactivity of the α-Bromo Ketone
The α-bromo ketone is a potent electrophile at the α-carbon, making it susceptible to nucleophilic substitution reactions.[5] The carbonyl group enhances the leaving group ability of the bromide and activates the α-carbon towards nucleophilic attack.
Common nucleophiles that are expected to react with the α-bromo group include:
-
Amines: Primary and secondary amines will readily displace the bromide to form α-amino ketones.
-
Thiourea and Thioamides: These react to form aminothiazoles, a common heterocyclic synthesis.
-
Carboxylates: Reaction with carboxylate salts will yield α-acyloxy ketones.
-
Alcohols and Phenols: In the presence of a base, these can form α-alkoxy and α-aryloxy ketones, respectively.
-
Enolates and other Carbon Nucleophiles: These can be used for carbon-carbon bond formation.
Due to the steric hindrance from the ortho-bromo and methyl groups on the phenyl ring, the rate of these substitution reactions may be slower compared to less hindered α-bromo ketones.
Reactivity of the Aryl Bromide
The bromine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the α-bromo group. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling (with boronic acids)
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (with amines)
These reactions typically require a palladium, copper, or nickel catalyst and specific reaction conditions. The steric hindrance from the adjacent methyl groups may necessitate the use of specialized bulky phosphine ligands to achieve good yields.
Reactivity of the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride. However, the presence of the α-bromo group can sometimes lead to side reactions or rearrangements under certain conditions.
Stability
Detailed stability studies for this compound are not available. The following stability profile is inferred from the general properties of α-haloketones and polyhalogenated aromatic compounds.
-
Thermal Stability: Halogenated aromatic compounds can be thermally stable, but the α-bromo ketone moiety is generally less stable.[6][7] At elevated temperatures, decomposition is likely to occur, potentially liberating hydrogen bromide. It is advisable to store the compound in a cool environment.[8][9]
-
Photochemical Stability: Aromatic ketones can be photochemically active. Exposure to UV light may promote cleavage of the carbon-bromine bonds, leading to the formation of radical species and subsequent decomposition or side reactions. Therefore, the compound should be stored in a dark place, protected from light.
-
Chemical Stability:
-
Base Sensitivity: α-Halo ketones are sensitive to strong bases, which can promote elimination reactions (to form α,β-unsaturated ketones) or Favorskii rearrangement. The steric hindrance in the target molecule might influence the preferred reaction pathway.
-
Acid Sensitivity: While generally more stable in acidic conditions than in basic conditions, prolonged exposure to strong acids at high temperatures could lead to decomposition.
-
Moisture Sensitivity: While not typically classified as highly moisture-sensitive, it is good practice to store it in a dry environment to prevent any potential hydrolysis, especially under non-neutral pH conditions.
-
Experimental Protocols (Representative for α-Bromoacetophenones)
As specific experimental protocols for this compound are not published, the following are representative procedures for the synthesis and a common reaction of analogous α-bromoacetophenones. Caution: These are general guidelines and may require optimization for the specific target molecule. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of a Substituted α-Bromoacetophenone (General Procedure)
This protocol is adapted from the bromination of substituted acetophenones.
Materials:
-
Substituted acetophenone (e.g., 2-bromo-4,6-dimethylacetophenone)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetic acid, methanol, or dichloromethane)[10]
-
Acid catalyst (e.g., HBr in acetic acid, if using Br₂)
Procedure:
-
Dissolve the substituted acetophenone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using bromine, a solution of bromine in the same solvent is prepared.
-
Slowly add the bromine solution or NBS portion-wise to the stirred solution of the acetophenone at a controlled temperature (often room temperature or slightly below).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction with a Nucleophile: Synthesis of an α-Amino Ketone (General Procedure)
This protocol describes a typical nucleophilic substitution reaction at the α-carbon.
Materials:
-
α-Bromoacetophenone derivative
-
Primary or secondary amine (2-3 equivalents)
-
Solvent (e.g., acetonitrile, ethanol, or dimethylformamide)
-
Base (e.g., triethylamine or potassium carbonate, optional, to scavenge HBr)
Procedure:
-
Dissolve the α-bromoacetophenone derivative in the chosen solvent in a round-bottom flask with a magnetic stirrer.
-
Add the amine (and base, if used) to the solution.
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
After completion, the solvent may be removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography or recrystallization.
Visualizations
General Reactivity Pathways
The following diagram illustrates the principal reactive sites and potential transformations of this compound.
Caption: Key reactivity pathways of the target molecule.
Experimental Workflow for Synthesis and Reaction
The following diagram outlines a general workflow for the synthesis of an α-bromoacetophenone and its subsequent reaction with a nucleophile.
Caption: General workflow for synthesis and subsequent reaction.
Safety, Handling, and Storage
Given the structure, this compound should be handled with care.
-
Hazards: Based on analogous α-bromoacetophenones, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[9][11][12][13] It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves when handling. All manipulations should be performed in a certified chemical fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] It should be stored away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a polyfunctional molecule with significant potential as a synthetic intermediate. Its reactivity is characterized by the electrophilic α-carbon of the ketone and the potential for cross-coupling at the aryl bromide position, with both sites being influenced by considerable steric hindrance. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its handling, storage, and synthetic application based on the well-understood chemistry of related compounds. Researchers should proceed with caution, using the information herein as a starting point for the development of specific experimental procedures.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. angene.in [angene.in]
- 3. 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone-景明化工股份有限公司 [echochemical.com]
- 4. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cetjournal.it [cetjournal.it]
- 7. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a substituted acetyl group onto an aromatic ring is a fundamental transformation in organic chemistry. This guide provides an in-depth overview of the core synthetic methodologies for preparing substituted acetophenones, complete with experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable method for their specific applications.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones, including substituted acetophenones.[1] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1]
// Nodes Aromatic [label="Substituted\nBenzene", fillcolor="#F1F3F4"]; Acylating_Agent [label="Acyl Halide or\nAnhydride", fillcolor="#F1F3F4"]; Lewis_Acid [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Acylium_Ion [label="Acylium Ion\n(Electrophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Sigma Complex\n(Arenium Ion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nAcetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="HCl + Regenerated\nLewis Acid", fillcolor="#F1F3F4"];
// Edges Acylating_Agent -> Acylium_Ion [label="Activation"]; Lewis_Acid -> Acylium_Ion [style=dashed]; Aromatic -> Intermediate [label="Nucleophilic Attack"]; Acylium_Ion -> Intermediate [style=dashed]; Intermediate -> Product [label="Deprotonation"]; Intermediate -> Byproduct [style=dashed]; } . Caption: General mechanism of the Friedel-Crafts acylation.
Table 1: Friedel-Crafts Acylation of Various Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Toluene | Acetyl chloride | AlCl₃ | Dichloromethane | -15 | 1 | 95 (p-isomer) |
| Anisole | Acetic anhydride | FeCl₃·6H₂O | TAAIL | 60 | 2 | 99 (p-isomer)[2] |
| Benzene | Acetic anhydride | AlCl₃ | Benzene | Reflux | 1 | High |
| Anisole | Acetic anhydride | TAAILs 1-6 | Various | 60 | 24 | 65-94[3] |
| Anthracene | Acetic anhydride | FeCl₃·6H₂O | TAAIL 6 | 60 | - | - |
Experimental Protocol: Synthesis of p-Methylacetophenone [4]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, prepare a mixture of aluminum chloride (10.00 g, 0.0750 mol) and lithium chloride (1.59 g, 0.0375 mol) in dichloromethane (15.00 mL) at -15°C.
-
Addition of Reactants: Add toluene (2.66 mL, 0.0250 mol) and acetyl chloride (1.78 mL, 0.0250 mol) to the cooled mixture.
-
Reaction: Maintain the reaction mixture at -15°C for one hour, then allow it to stand at room temperature overnight.
-
Work-up: Slowly add 100 mL of a mixture of ice and dilute hydrochloric acid (20%) to the reaction mixture. Separate the organic phase and extract the aqueous phase with two 50 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography.
Oxidation of Substituted Ethylbenzenes
The oxidation of substituted ethylbenzenes provides a direct route to the corresponding acetophenones. This method often employs transition metal catalysts and various oxidants.
// Nodes Ethylbenzene [label="Substituted\nEthylbenzene", fillcolor="#F1F3F4"]; Oxidant [label="Oxidant\n(e.g., O₂, H₂O₂)", fillcolor="#F1F3F4"]; Catalyst [label="Catalyst\n(e.g., Mn(II), Co(II))", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nAcetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water", fillcolor="#F1F3F4"];
// Edges Ethylbenzene -> Product [label="Oxidation"]; Oxidant -> Product; Catalyst -> Product [style=dashed, label="Catalysis"]; Ethylbenzene -> Byproduct [style=dashed]; } . Caption: General workflow for the oxidation of ethylbenzenes.
Table 2: Catalytic Oxidation of Ethylbenzene to Acetophenone
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Mn on SiO₂/Al₂O₃ | tert-butyl hydroperoxide | Supercritical CO₂ | - | - | 91 | 98[5] |
| Mn(II) complexes | Oxone | Acetonitrile/water | RT | - | - | -[6] |
| None (autoclave) | Air | None | 135-160 | - | 7.75 | 33.1[7] |
Experimental Protocol: General Procedure for Continuous Oxidation of Ethylbenzene [7]
-
Reactor Setup: Experiments are performed in a single-stage, well-mixed autoclave reactor.
-
Reaction Conditions: The oxidation of ethylbenzene is carried out at temperatures between 120°C and 170°C, with a preferred range of 135°C to 160°C.
-
Control of Byproducts: The water content of the reaction mixture is maintained between 0.05 and 2 wt.% to enhance the selectivity towards acetophenone.
-
Product Isolation: The reaction mixture is continuously removed, and the products are separated by distillation.
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a method for synthesizing aryl ketones, particularly hydroxyacetophenones, from the reaction of a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid and hydrogen chloride.[8]
// Nodes Arene [label="Electron-rich Arene\n(e.g., Phenol)", fillcolor="#F1F3F4"]; Nitrile [label="Nitrile\n(e.g., Acetonitrile)", fillcolor="#F1F3F4"]; Catalyst [label="HCl, Lewis Acid\n(e.g., ZnCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ketimine\nHydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nHydroxyacetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arene -> Intermediate [label="Electrophilic Attack"]; Nitrile -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Product [label="Hydrolysis"]; } . Caption: Mechanism of the Houben-Hoesch reaction.
Table 3: Synthesis of Hydroxyacetophenones via Houben-Hoesch Reaction
| Aromatic Substrate | Nitrile | Catalyst | Product | Yield (%) |
| Phloroglucinol | Acetonitrile | ZnCl₂, HCl | 2,4,6-Trihydroxyacetophenone | High |
| Resorcinol | Acetonitrile | ZnCl₂, HCl | 2,4-Dihydroxyacetophenone | - |
| 1,3,5-Trimethoxybenzene | Acetonitrile | ZnCl₂, HCl | 2,4,6-Trimethoxyacetophenone | - |
Experimental Protocol: Synthesis of 2,4,6-Trihydroxyacetophenone [8]
-
Reaction Setup: In a dry reaction vessel, dissolve phloroglucinol and an equimolar amount of acetonitrile in anhydrous ether.
-
Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride, and pass dry hydrogen chloride gas through the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by TLC.
-
Work-up: The intermediate ketimine hydrochloride precipitates from the solution. The solid is filtered and then hydrolyzed with water to yield the final product.
-
Purification: The crude product can be purified by recrystallization.
Synthesis from Benzonitriles and Organometallic Reagents
Substituted acetophenones can be synthesized through the reaction of substituted benzonitriles with organometallic reagents, such as Grignard reagents.[9] The intermediate imine is subsequently hydrolyzed to yield the ketone.
// Nodes Benzonitrile [label="Substituted\nBenzonitrile", fillcolor="#F1F3F4"]; Grignard [label="Grignard Reagent\n(R-MgX)", fillcolor="#F1F3F4"]; Imine_Salt [label="Intermediate\nImine Salt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nAcetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Acidic\nWorkup", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Benzonitrile -> Imine_Salt [label="Nucleophilic Addition"]; Grignard -> Imine_Salt; Imine_Salt -> Product [label="Hydrolysis"]; Workup -> Product [style=dashed]; } . Caption: Synthesis of acetophenones from benzonitriles via Grignard reaction.
Table 4: Synthesis of Acetophenones from Benzonitriles
| Benzonitrile Substrate | Grignard Reagent | Solvent | Workup | Product | Yield (%) |
| 4-Methylbenzonitrile | Methylmagnesium bromide | Diethyl ether | 10% HCl | 4-Methylacetophenone | High[9] |
| Benzonitrile | Isopropylmagnesium bromide | Diethyl ether | - | Isobutyrophenone | 30.9[10] |
Experimental Protocol: Synthesis of 4-Methylacetophenone [9]
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Add methylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the stirred solution of 4-methylbenzonitrile, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or distillation.
Other Modern Synthetic Methods
Several other modern synthetic methods have been developed for the synthesis of substituted acetophenones, offering alternative routes with varying substrate scopes and reaction conditions.
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[11][12] The regioselectivity (ortho vs. para) can be controlled by the reaction conditions.[11]
-
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[13] While not a direct synthesis of acetophenones, it can be used to synthesize precursors that are then converted to the target molecule.
-
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14] This method has been used to synthesize 4'-alkyl-2'-hydroxyacetophenones.[15]
-
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[16] The resulting acetylenic ketone can be hydrated to form the corresponding acetophenone derivative.
This guide provides a foundational understanding of the key synthetic routes to substituted acetophenones. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the required scale of the synthesis. Researchers are encouraged to consult the primary literature for more specific examples and detailed optimization of reaction conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0399776B1 - Ethylbenzene oxidation - Google Patents [patents.google.com]
- 8. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Fries Rearrangement [sigmaaldrich.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatility of Bromine: A Technical Guide to the Applications of Novel Brominated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bromine atoms into aromatic and heteroaromatic scaffolds has unlocked a vast and diverse range of chemical functionalities, leading to significant advancements in medicine, materials science, and agriculture. The unique properties imparted by bromine, including its ability to act as a versatile synthetic handle and to modulate the electronic and biological properties of molecules, have established brominated aromatic compounds as indispensable tools in modern chemistry. This technical guide provides an in-depth exploration of the potential applications of these novel compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Pharmaceutical Applications: Engineering Bioactivity
The introduction of bromine into pharmacologically active molecules, a strategy known as "bromination," can significantly enhance therapeutic activity, favorably alter metabolic profiles, and increase the duration of action.[1] Brominated aromatic and heterocyclic structures are integral to a wide array of therapeutic agents, from antiseptics and antibacterial drugs to treatments for cancer and neurological disorders.[2][3]
Anticancer Agents
Brominated compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. A notable example is the class of brominated chalcones, which have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4]
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Chalcones | Compound 19 (H72) | MGC803 (Gastric) | 3.57 - 5.61 | [1] |
| HGC27 (Gastric) | 3.57 - 5.61 | [1] | ||
| SGC7901 (Gastric) | 3.57 - 5.61 | [1] | ||
| Brominated Coelenteramines | Br-Cla | Prostate Cancer | 24.3 | [5] |
| Breast Cancer | 21.6 | [5] | ||
| Clm-1 | Gastric Cancer | 15.2 | [5] | |
| Lung Cancer | 32.6 | [5] | ||
| Bromophenol Derivatives | Compound 4g | A549 (Lung) | 2.15 | [6] |
| Bel7402 (Liver) | 3.21 | [6] | ||
| HepG2 (Liver) | 2.89 | [6] | ||
| HeLa (Cervical) | 4.53 | [6] | ||
| HCT116 (Colon) | 1.87 | [6] | ||
| Brominated Quinolines | 5,7-dibromo-8-hydroxyquinoline | Breast Cancer | Value not specified | [7] |
| 6,8-dibromotetrahydroquinoline | Breast Cancer | Value not specified | [7] |
Table 1: In vitro anticancer activity of selected brominated aromatic compounds.
Signaling Pathways in Brominated Compound-Induced Apoptosis
Brominated flame retardants have been shown to induce apoptosis through the activation of the p53 and mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are critical regulators of cell cycle and cell death.
Antifungal Agents
The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Brominated compounds, particularly brominated furanones, have demonstrated significant activity against pathogenic fungi like Candida albicans.[9]
| Compound Class | Fungal Strain | EC50/IC50/MIC | Reference |
| Brominated Furanones | Candida albicans | MIC: 3 µg/mL for 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one | [9] |
| Menthone | Fusarium proliferatum | EC50: 6.099 mmol/L | [10] |
Table 2: Antifungal activity of selected brominated compounds.
High-Throughput Screening for Antifungal Drug Discovery
The identification of novel antifungal agents often relies on high-throughput screening (HTS) of large compound libraries. The following workflow outlines a typical HTS process for discovering new antifungal drugs.
Enzyme Inhibitors from Marine Sources
Marine organisms are a rich source of unique brominated natural products with diverse biological activities. Bromophenols and brominated dipeptides isolated from marine algae and sponges have shown potent inhibitory effects against various enzymes, including carbonic anhydrases and cholinesterases.[11][12][13]
| Compound Class | Enzyme Target | IC50 (µM) | Source Organism | Reference |
| Bromophenols | α-glucosidase | 11 - 100 | Marine Algae | [12] |
| Brominated Dipeptides | Acetylcholinesterase | 20 - 70 | Marine Sponge | [11] |
| Butyrylcholinesterase | 0.8 - 16 | Marine Sponge | [11] | |
| Brominated Indole-3-Glyoxylamides | Chymotrypsin | 6.3 - 16.3 | Synthetic (Marine Inspired) | [14] |
Table 3: Enzyme inhibitory activity of brominated marine natural products and their analogs.
Disturbance of Calcium Signaling by Bromophenols
Bromophenols found in marine organisms can disrupt cellular calcium (Ca2+) signaling, which may be linked to their endocrine-disrupting effects.[15]
Materials Science: Enhancing Performance and Safety
Brominated aromatic compounds are pivotal in the development of advanced materials with tailored properties, most notably as flame retardants and as key components in organic electronics.
Flame Retardants
For decades, brominated flame retardants (BFRs) have been incorporated into a vast range of consumer and industrial products, including plastics, textiles, and electronics, to enhance fire safety.[16] While traditional BFRs like polybrominated diphenyl ethers (PBDEs) have faced scrutiny due to environmental and health concerns, research is now focused on developing safer, high-molecular-weight brominated polymers that are less likely to bioaccumulate.[17]
| Flame Retardant Type | Example | Key Properties |
| Reactive | Tetrabromobisphenol A (TBBPA) | Chemically bound to polymer, reduced leaching |
| Additive | Decabromodiphenyl ether (DecaBDE) | Mixed with polymer, effective flame inhibition |
| Polymeric | Brominated Polystyrene-Butadiene | High molecular weight, lower environmental impact |
Table 4: Types of brominated flame retardants.
Organic Electronics
In the field of organic electronics, brominated aromatic compounds are indispensable intermediates for the synthesis of materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom serves as a reactive site for cross-coupling reactions, enabling the construction of complex conjugated molecules with specific electronic and optical properties.
Organic Light-Emitting Diodes (OLEDs)
Brominated host materials in the emissive layer of OLEDs can enhance device performance by facilitating efficient energy transfer and balancing charge carrier transport.[7][18]
| Brominated Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Reference |
| Br-DMIC-TRZ | Dopant 1 | 29.8 | Not specified | [7][18] |
| Dopant 2 | 21.4 | Not specified | [7][18] | |
| Dopant 3 | 24.4 | Not specified | [7][18] |
Table 5: Performance data of OLEDs with a brominated host material.
Experimental Workflow for OLED Fabrication
The fabrication of OLEDs is a multi-step process that requires precise control over each layer's deposition.
Agricultural Applications
Brominated compounds have a long history of use in agriculture as effective pesticides, including soil fumigants, herbicides, and fungicides, contributing to crop protection and improved yields. While the use of some compounds like methyl bromide is being phased out due to environmental concerns, the development of novel brominated agrochemicals continues.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key brominated aromatic compounds and their subsequent use in cross-coupling reactions.
Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) - A Reactive Flame Retardant
Method: Synthesis via Phosphorus Tribromide
-
Reaction Setup: In a four-necked flask, add 200 mL of tetrachloroethylene and 0.2 mol of pentaerythritol.
-
Addition of Phosphorus Tribromide: Divide 0.2 mol of phosphorus tribromide into three portions. Slowly add the first portion at 100°C and react for 5 hours. Add the second portion at 115°C and react for 5 hours. Add the final portion at 130°C and react for 5 hours.
-
Solvent Removal: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.
-
Methanolysis: To the intermediate (1 mol), add 1.5 mol of methanol. Reflux the mixture at 70°C for 5 hours.
-
Purification: Filter the reaction mixture. Wash the filter cake with water until the pH of the filtrate is 7. Suction filter and dry the filter cake to obtain a white powder of 3-Bromo-2,2-bis(bromomethyl)propanol.
Synthesis of an OLED Intermediate: 2-Bromopyrene
-
Preparation of 1-amino-2-bromopyrene: Add DMF (dimethyl formamide) as a solvent to 1-aminopyrene, stir until uniform, and cool to 0-5 °C. Add a brominating reagent (e.g., NBS) and maintain the reaction at 0-5 °C for 30 minutes. Add water to precipitate the solid, which is then dried to yield 1-amino-2-bromopyrene.
-
Diazotization and Debromination: Add 1-amino-2-bromopyrene to a sulfuric acid solution and stir until completely dissolved. Cool the solution to 0-5 °C and add an aqueous solution of sodium nitrite dropwise. After the addition, maintain the temperature at 0-5 °C and stir for 30 minutes to form the diazonium salt solution. Add this solution to a refluxing solution of hypophosphorous acid in ethanol. After the reaction is complete, cool the mixture and extract the product.
-
Purification: The crude 2-bromopyrene can be purified by recrystallization from a suitable solvent like ethyl acetate.
General Procedure for Suzuki-Miyaura Cross-Coupling of Bromoarenes
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the bromoarene (1 equivalent), the arylboronic acid or its pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3 with a suitable ligand, 0.5-3 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents).
-
Solvent Addition and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water. Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4). Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The field of brominated aromatic compounds continues to be a fertile ground for innovation. Their remarkable versatility as synthetic intermediates and their profound impact on the biological and material properties of molecules ensure their continued importance in diverse scientific disciplines. From the development of next-generation pharmaceuticals and agrochemicals to the creation of high-performance materials for advanced technologies, the strategic application of brominated aromatic compounds holds immense potential for addressing some of the most pressing challenges in science and industry. Further research into the design of novel brominated structures with enhanced efficacy and improved safety profiles will undoubtedly pave the way for exciting new discoveries and applications.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine-Derived Natural Substances with Anticholinesterase Activity | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic Anhydrase Inhibitors from Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The functional interactions between the p53 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone (CAS No. 1246471-30-6) is a halogenated aromatic ketone. While specific literature on its discovery and history is scarce, its structural motifs—an α-bromoketone and a substituted phenyl ring—are of significant interest in synthetic and medicinal chemistry. α-Haloketones are highly versatile intermediates, serving as crucial building blocks for the synthesis of a wide array of heterocyclic compounds, some of which exhibit notable biological activities.[1][2] This technical guide provides a comprehensive overview of the probable synthetic routes, general experimental protocols, and potential applications of this compound, based on established methodologies for analogous structures.
Physicochemical Properties
While experimental data for this compound is not widely published, its basic properties can be cataloged.
| Property | Value | Source |
| CAS Number | 1246471-30-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀Br₂O | [3] |
| Molecular Weight | 305.99 g/mol | [3] |
| IUPAC Name | This compound | [3] |
Proposed Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be logically approached via the α-bromination of a suitable precursor, 1-(2-bromo-4,6-dimethylphenyl)ethanone. The synthesis of this precursor itself would likely start from 1-(2,4,6-trimethylphenyl)ethanone. The overall proposed workflow is a two-step bromination process.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1 (Proposed): Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone
This step involves the selective bromination of one of the methyl groups on the aromatic ring of 1-(2,4,6-trimethylphenyl)ethanone. This is a challenging transformation, as α-bromination of the acetyl group can compete. However, specific conditions can favor benzylic bromination.
Experimental Protocol (General, based on benzylic bromination):
-
Materials: 1-(2,4,6-trimethylphenyl)ethanone, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve 1-(2,4,6-trimethylphenyl)ethanone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the intermediate, 1-(2-bromo-4,6-dimethylphenyl)ethanone.
-
Step 2: α-Bromination to Yield this compound
The α-bromination of ketones is a well-established reaction in organic chemistry.[6] Several methods can be employed, often involving an acid catalyst to promote enolization, followed by reaction with an electrophilic bromine source.[7][8]
Experimental Protocol (General, based on acid-catalyzed α-bromination):
-
Materials: 1-(2-bromo-4,6-dimethylphenyl)ethanone, a brominating agent (e.g., N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide), and a suitable solvent and catalyst (e.g., acetic acid or p-toluenesulfonic acid (PTSA) in dichloromethane).[9][10]
-
Procedure:
-
Dissolve the starting ketone, 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq), in the chosen solvent in a round-bottom flask.
-
Add the brominating agent (1.0-1.1 eq) and the acid catalyst.[9]
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 90°C) for a designated time (e.g., 3-5 hours).[9] The reaction can also be performed under microwave irradiation to accelerate the process.[2][10]
-
Monitor the reaction's progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography to obtain the final product, this compound.
-
Data Presentation: α-Bromination of Substituted Acetophenones
The following tables summarize reaction conditions and yields for the α-bromination of various acetophenone derivatives, providing a reference for the potential synthesis of the target compound.
Table 1: Comparison of Brominating Agents and Conditions
| Starting Material | Brominating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | >80 | [9] |
| Acetophenone | NBS | PTSA / Dichloromethane | 80 (MW) | 0.5 | 95 | [2][10] |
| 4-Hydroxyacetophenone | Bromine | H₂SO₄ / Chloroform | 65 | 5 | N/A | [11] |
| Acetophenone | Bromine | AlCl₃ / Ether | 0 | N/A | ~72 | [12] |
Table 2: Spectroscopic Data for Analogous α-Bromoacetophenones
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 2-Bromo-1-(2-bromophenyl)ethanone | 4.48 (s, 2H), 7.35-7.64 (m, 4H) | 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 | [13] |
| 2-Bromo-1-(4-methylphenyl)ethanone | 2.13 (s, 3H), 4.43 (s, 2H), 6.94-6.99 (m, 2H), 7.93-7.96 (m, 2H) | 30.21, 46.15, 113.85, 127.77, 132.25, 157.54, 188.10 | [13] |
Reactivity and Potential Applications in Drug Development
α-Haloketones are prized for their bifunctional reactivity.[8] The carbonyl group and the adjacent carbon-halogen bond are both electrophilic sites, making them susceptible to nucleophilic attack. This reactivity is extensively harnessed in the synthesis of various heterocyclic systems.
Role as a Synthetic Intermediate
The primary utility of this compound in drug development would be as a versatile synthetic intermediate.[1] Its reactive α-bromoketone functionality allows for the construction of more complex molecular architectures through reactions with various nucleophiles.[1]
Logical Relationship: From α-Bromoketone to Heterocycles
Caption: Synthetic utility of α-bromoketones in forming heterocycles.
Potential Biological Significance
While no specific biological activities have been reported for the title compound, the broader class of substituted acetophenones and their derivatives are known to possess a wide range of pharmacological properties. For instance, various α-bromoacetophenone derivatives are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), estrogenic drugs like raloxifene, and bronchodilators such as Salmeterol.[9][14] The presence of two bromine atoms and two methyl groups on the phenyl ring of the title compound could modulate its lipophilicity and electronic properties, potentially leading to unique interactions with biological targets. Chalcones derived from bromoacetophenones have demonstrated antibacterial and antifungal activities.[15]
Conclusion
This compound represents a potentially valuable, albeit under-researched, building block for synthetic and medicinal chemistry. Based on the well-documented chemistry of analogous α-bromoacetophenones, this guide has outlined plausible synthetic routes and detailed general experimental protocols. Its significance lies in its potential as a precursor to complex heterocyclic structures, which are prevalent in many pharmacologically active compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. angene.in [angene.in]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. parchem.com [parchem.com]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. asianpubs.org [asianpubs.org]
- 14. nbinno.com [nbinno.com]
- 15. jocpr.com [jocpr.com]
A Theoretical and Computational Guide to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: Synthesis, Characterization, and In Silico Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, dedicated experimental and computational studies on 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone are not available in publicly accessible literature. This guide therefore presents a comprehensive theoretical framework, outlining established methodologies and providing representative, hypothetical data based on studies of structurally similar α-haloacetophenones. The protocols and data herein serve as a robust template for future research on this compound.
Introduction
α-Haloacetophenones are a pivotal class of organic compounds, widely recognized as versatile intermediates in the synthesis of a vast array of pharmaceuticals and heterocyclic systems. Their utility stems from the presence of two reactive electrophilic sites—the α-carbon and the carbonyl carbon—which allows for diverse molecular elaborations. This guide focuses on the specific derivative, this compound, a molecule possessing multiple halogen atoms which are expected to influence its chemical reactivity, crystal packing, and biological activity.
This document provides a detailed protocol for the hypothetical synthesis, characterization, and in-depth computational analysis of the title compound. It covers experimental procedures for synthesis and single-crystal X-ray diffraction, alongside computational methodologies including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking. The aim is to furnish researchers with a thorough roadmap for investigating this and related compounds.
Proposed Synthesis and Characterization
The most direct route to synthesizing the title compound is through the α-bromination of a suitable precursor, 1-(2-bromo-4,6-dimethylphenyl)ethanone. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide offering advantages in terms of safety and selectivity over liquid bromine.
Caption: Proposed synthesis of the title compound via α-bromination.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in carbon tetrachloride (15 mL/mmol), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate). Employ the slow evaporation technique by placing the solution in a clean vial covered with perforated parafilm in a vibration-free environment. Alternative methods include solvent layering (e.g., layering hexane over a concentrated chloroform solution).
-
Data Collection: Select a suitable single crystal (approx. 0.1-0.3 mm) and mount it on a goniometer head. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXS/SHELXL). Solve the structure using direct methods and refine by full-matrix least-squares on F². Anisotropic displacement parameters should be applied to all non-hydrogen atoms. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data
The following table summarizes expected crystallographic parameters for the title compound, based on data from similar brominated organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉Br₂O |
| Formula Weight | 304.99 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 15.23 |
| c (Å) | 9.14 |
| β (°) | 105.3 |
| Volume (ų) | 1140.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.778 |
| R-factor (R1) | ~0.045 |
| wR2 (all data) | ~0.110 |
Computational Studies Workflow
A multi-faceted computational approach is essential to fully elucidate the molecular properties, electronic structure, and intermolecular interactions of the title compound. The workflow integrates DFT, Hirshfeld surface analysis, and molecular docking to provide a comprehensive theoretical understanding.
Caption: Integrated workflow for theoretical and computational analysis.
Density Functional Theory (DFT) Studies
DFT calculations provide fundamental insights into the molecule's geometry, vibrational modes, and electronic properties.
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Input Structure: The molecular geometry obtained from the single-crystal X-ray diffraction experiment is used as the starting point.
-
Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
-
Calculations:
-
Geometry Optimization: The structure is optimized in the gas phase to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity.
-
| Parameter | Hypothetical Value |
| Bond Lengths (Å) | |
| C=O | 1.22 |
| C-C(carbonyl) | 1.51 |
| C-Br(ethanone) | 1.95 |
| C-Br(phenyl) | 1.90 |
| Bond Angles (°) | |
| O=C-C(phenyl) | 120.5 |
| C-C-Br(ethanone) | 112.0 |
| Electronic Properties (eV) | |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Hirshfeld Surface Analysis
This powerful tool visualizes and quantifies intermolecular interactions within the crystal lattice, which govern the crystal's packing and stability.
-
Software: CrystalExplorer.
-
Input: A crystallographic information file (CIF) from the X-ray diffraction experiment.
-
Analysis:
-
Generate the Hirshfeld surface mapped with dnorm to identify regions of close intermolecular contact (visualized as red spots).
-
Decompose the surface into 2D fingerprint plots to quantify the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, Br···H, O···H).
-
Caption: Conceptual workflow of Hirshfeld surface analysis.
| Interaction Type | Contribution (%) | Description |
| H···H | 35.5% | Van der Waals interactions from hydrogen atoms. |
| Br···H / H···Br | 28.0% | Significant halogen-hydrogen bonding contacts. |
| C···H / H···C | 15.5% | van der Waals and weak C-H···π interactions. |
| O···H / H···O | 12.0% | Carbonyl oxygen acting as a hydrogen bond acceptor. |
| Br···Br | 5.0% | Halogen-halogen interactions. |
| Others | 4.0% | Minor contributions from other contacts. |
Molecular Docking Studies
Molecular docking predicts the preferred orientation and binding affinity of the title compound when bound to a biological target, such as a protein receptor, providing insights into its potential pharmacological activity.
-
Software: AutoDock Vina or similar docking program.
-
Target Selection: Choose a relevant protein target from the Protein Data Bank (PDB). For this hypothetical study, we select Cyclooxygenase-2 (COX-2, PDB ID: 5IKR), a common target for anti-inflammatory drugs.
-
Protein Preparation: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges.
-
Ligand Preparation: Use the DFT-optimized structure of the title compound. Assign Gasteiger charges and define rotatable bonds.
-
Grid Generation: Define a search space (grid box) that encompasses the active site of the protein.
-
Docking Simulation: Run the docking algorithm to generate multiple binding poses. Analyze the results based on the binding affinity (in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
| Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |
| -8.2 | ARG 120, TYR 355 | Hydrogen Bond |
| VAL 523, LEU 352, SER 353 | Hydrophobic | |
| PHE 518 | π-Alkyl |
Conclusion
This technical guide outlines a comprehensive theoretical and computational strategy for the study of this compound. By integrating a proposed synthesis with detailed protocols for advanced characterization and in silico analysis, it provides a complete framework for future research. The application of single-crystal X-ray diffraction, DFT, Hirshfeld surface analysis, and molecular docking would yield critical data on the molecule's structure, electronic properties, crystal packing forces, and potential as a bioactive agent. The hypothetical data presented herein serves as a benchmark for what can be expected from such a rigorous investigation, paving the way for the rational design and development of novel compounds based on the α-haloacetophenone scaffold.
Methodological & Application
Purification Techniques for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a key intermediate in various synthetic pathways. The described techniques are designed to remove common impurities and yield a product of high purity suitable for downstream applications in research and drug development.
Introduction
This compound is a substituted α-bromoacetophenone. The synthesis of such compounds often results in a crude product containing unreacted starting materials, over-brominated side products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final products. The primary methods for the purification of this solid or high-boiling point liquid compound are recrystallization and column chromatography.
Impurity Profile
The common impurities in crude this compound may include:
-
Starting Material: 1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Dibrominated Species: 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Aromatic Bromination Products: Isomers with bromine substitution on the dimethylphenyl ring.
-
Residual Brominating Agent and Byproducts: e.g., N-bromosuccinimide (NBS) and succinimide, or residual bromine.
The choice of purification method will depend on the nature and quantity of these impurities.
Purification Method 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For α-bromoacetophenones, which are typically crystalline solids, this method is often the most straightforward and scalable.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable solvents for α-bromoacetophenones include ethanol, methanol, n-hexane, isopropanol, and solvent mixtures like ethyl acetate/hexane.
-
A good solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp and consistent with literature values.
-
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities, such as the desired product from the starting ketone and over-brominated impurities.
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for the purification of moderately polar compounds like α-bromoacetophenones.
-
Eluent System: The polarity of the eluent is critical for good separation. Given the similar polarity of the product and the starting ketone, a non-polar eluent system is recommended. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether in a low ratio (e.g., 95:5 hexanes:ethyl acetate) is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen eluent and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes and monitor the separation by TLC. The starting ketone, being less polar, will typically elute before the more polar α-brominated product.
-
-
Solvent Removal and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Solvents/Eluents | Ethanol, Methanol, n-Hexane, Ethyl acetate/Hexane | Hexanes/Ethyl Acetate (e.g., 95:5), Hexanes/Diethyl Ether |
| Stationary Phase | Not Applicable | Silica Gel (230-400 mesh) |
| Key Impurities Removed | Insoluble impurities, highly soluble impurities | Starting material, dibrominated products, other closely related impurities |
| Typical Purity Achieved | >98% | >99% |
| Scale | Milligrams to kilograms | Milligrams to grams |
| Advantages | Simple, scalable, cost-effective for crystalline solids | High resolution, applicable to a wider range of impurities |
| Disadvantages | Only suitable for crystalline solids, potential for product loss in mother liquor | More time-consuming, requires larger volumes of solvent, more complex setup |
Mandatory Visualization
Application Notes and Protocols for the Use of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a highly reactive α,α'-dihalo ketone derivative. The presence of two bromine atoms, one on the aromatic ring and one at the α-position to the carbonyl group, along with the steric hindrance from the two methyl groups, makes it a unique and valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for its use in the synthesis of various heterocyclic compounds and in rearrangement reactions. The protocols provided are based on established methodologies for analogous α-haloketones and are intended to serve as a starting point for reaction optimization.
Key Applications
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the α-bromine and the carbonyl carbon. This dual reactivity allows for its versatile application in the construction of a variety of important chemical scaffolds.
1. Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis): This compound is an excellent precursor for the synthesis of highly substituted thiazole derivatives. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The resulting 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole derivatives are of interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide range of biologically active compounds.
2. Synthesis of Substituted Furans (Feist-Benary Furan Synthesis): The reaction of this compound with β-dicarbonyl compounds in the presence of a base can lead to the formation of polysubstituted furans. These furan derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
3. Synthesis of Substituted Imidazoles: Condensation of this compound with amidines provides a direct route to substituted imidazoles. The imidazole core is a key structural motif in many natural products and therapeutic agents.
4. Favorskii Rearrangement: As an α-haloketone, this compound can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. Due to the substitution pattern, this reaction could lead to interesting rearranged products, potentially involving ring contraction if a cyclic precursor were used.
Data Presentation: Quantitative Data for Analogous Reactions
Table 1: Hantzsch Thiazole Synthesis with Substituted Phenacyl Bromides
| α-Haloketone | Thioamide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Ethanol | - | Reflux | 1.5 | 90 | [1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | - | Reflux | 2 | 85 | [1] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | - | Reflux | 1 | 92 | [1] |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | - | Reflux | 2 | 88 | [1] |
Table 2: Feist-Benary Furan Synthesis with Substituted α-Bromo Ketones
| α-Haloketone | β-Dicarbonyl Compound | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenacyl bromide | Ethyl acetoacetate | Ethanol | Pyridine | Reflux | 4 | 75 | [2] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Acetylacetone | DMF | K₂CO₃ | 80 | 5 | 82 | [2] |
| Chloroacetone | Diethyl malonate | Ethanol | NaOEt | Reflux | 6 | 65 | [2] |
Table 3: Imidazole Synthesis with Substituted α-Halo Ketones
| α-Haloketone | Amidine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Benzamidine | Ethanol | NaHCO₃ | Reflux | 3 | 88 | [3] |
| 2-Bromo-1-(4-bromophenyl)ethanone | Acetamidine | DMF | K₂CO₃ | 100 | 4 | 85 | [3] |
| 2-Chloro-1-phenylethanone | Formamidine | Liquid NH₃ | - | 70 | 12 | 78 | [4] |
Experimental Protocols
The following are detailed, representative protocols for the key applications of this compound, based on established procedures for analogous compounds.
Protocol 1: Synthesis of 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole (Hantzsch Thiazole Synthesis)
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole.
Protocol 2: Synthesis of a Substituted Furan (Feist-Benary Furan Synthesis)
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-dicarbonyl compound)
-
Pyridine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Add pyridine (1.2 eq) to the mixture.
-
Slowly add a solution of this compound (1.0 eq) in ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Substituted Imidazole
Materials:
-
This compound
-
Benzamidine hydrochloride (or other amidine salt)
-
Sodium bicarbonate (or other suitable base)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine benzamidine hydrochloride (1.1 eq) and sodium bicarbonate (2.2 eq) in ethanol.[3]
-
Add a solution of this compound (1.0 eq) in ethanol to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hantzsch Thiazole Synthesis Workflow.
References
Application Notes and Protocols for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a substituted α-bromoacetophenone that serves as a valuable chemical intermediate in organic synthesis. Its structure, featuring two reactive bromine atoms and a ketone functional group, makes it a versatile precursor for the construction of a variety of heterocyclic compounds. The presence of the sterically hindered and electronically modified phenyl ring can impart unique properties to the resulting molecules, making this intermediate of particular interest in medicinal chemistry and drug discovery. The primary application of analogous α-bromoacetophenones is in the synthesis of thiazole and imidazole derivatives, which are known to exhibit a wide range of biological activities.
Core Applications: Synthesis of Thiazole Derivatives
A primary application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The resulting thiazole derivatives are scaffolds of significant interest due to their prevalence in pharmacologically active compounds.
Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole
This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the crude 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary:
The following table summarizes representative quantitative data for the synthesis of 2-Amino-4-(2-bromo-4,6-dimethylphenyl)thiazole based on the above protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Thiourea | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Potential Applications in Drug Development
Thiazole derivatives are known to possess a broad spectrum of biological activities, making them attractive scaffolds for drug development. The introduction of the 2-bromo-4,6-dimethylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Antimicrobial Activity:
Substituted thiazoles have been extensively investigated for their antibacterial and antifungal properties. The presence of a bromophenyl group on the thiazole ring has been shown to contribute to potent antimicrobial activity.[3]
Anticancer Activity:
Many thiazole-containing compounds have demonstrated significant anticancer activity. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against human breast adenocarcinoma cells (MCF7).[3] The structural features of the synthesized compounds from this compound could be explored for their potential as novel anticancer agents.
Enzyme Inhibition:
The thiazole nucleus is a key component of many enzyme inhibitors. For example, derivatives of 2-bromo-4'-hydroxyacetophenone have been identified as inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in various diseases. While not directly synthesized from the title compound, this highlights the potential for thiazole derivatives in targeting specific enzymes.
The table below summarizes the biological activities of some analogous thiazole derivatives, suggesting potential therapeutic areas for compounds synthesized from this compound.
| Compound Class | Biological Activity | Potential Therapeutic Area | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antibacterial, Antifungal | Infectious Diseases | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Anticancer (MCF7 cell line) | Oncology | [3] |
| Thiazole derivatives | Protein Tyrosine Phosphatase (PTP) Inhibition | Metabolic disorders, Cancer, Inflammation |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a cancer signaling pathway.
References
Application Notes and Protocols: The Synthetic Utility of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone in Pharmaceutical Scaffolding
Introduction
In the landscape of pharmaceutical synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. α-Halo ketones, in particular, have long been recognized as versatile synthons due to their bifunctional nature, possessing two electrophilic sites that can be selectively targeted.[1] This guide focuses on the potential applications of a specific, highly functionalized α-halo ketone, 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone (CAS 1246471-30-6).[2] While literature specifically detailing the applications of this exact molecule is emerging, its structural motifs—a reactive α-bromo ketone and a sterically hindered, substituted aromatic ring—suggest a significant potential for the synthesis of complex pharmaceutical intermediates.
This document serves as a forward-looking application note for researchers and drug development professionals. It outlines projected synthetic pathways and provides detailed, scientifically grounded protocols for the use of this compound in constructing key pharmaceutical scaffolds, such as substituted imidazoles and α-amino ketones. The methodologies presented are derived from established and robust reactions reported for analogous α-halo ketones.
Core Reactivity and Synthetic Potential
The principal reactivity of this compound stems from the electrophilic carbon adjacent to the carbonyl group, which bears a bromine atom—a good leaving group. This makes it an excellent substrate for nucleophilic substitution reactions.[3] The presence of a second bromine atom and two methyl groups on the phenyl ring introduces steric hindrance and additional electronic effects, which can be strategically exploited to influence regioselectivity and reaction kinetics.
Application I: Synthesis of Novel 4-Substituted Imidazole Derivatives
The imidazole moiety is a cornerstone in medicinal chemistry, found in a wide array of drugs due to its ability to act as a proton donor/acceptor and coordinate with metal ions in biological targets.[4] The synthesis of medetomidine, an α2-adrenergic agonist, highlights the importance of substituted phenyl-imidazole scaffolds.[5] this compound is an ideal precursor for novel analogues of such compounds.
Scientific Rationale
The classical approach to forming the imidazole ring from an α-halo ketone involves condensation with formamide or a related ammonia source, often with heating. However, a more controlled and widely used method is the reaction with an amidine or directly with reagents that build the imidazole ring. The following protocol is based on established methods for reacting α-bromo ketones to form substituted imidazoles.[6]
Workflow for Imidazole Synthesis
Caption: Proposed synthesis of a substituted imidazole.
Detailed Protocol: Synthesis of 4-(2-Bromo-4,6-dimethylphenyl)-1H-imidazole
1. Reagents and Materials:
-
This compound
-
Formamide (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
2. Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 3.38 g, 10 mmol).
-
Add an excess of anhydrous formamide (e.g., 20 mL).
-
Heat the reaction mixture to 150-160 °C with stirring under a nitrogen atmosphere.
-
Causality Note: High temperature is necessary to drive the condensation and subsequent cyclization to form the imidazole ring. Formamide serves as the source for the remaining two carbons and one nitrogen of the ring.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining formamide and acidic byproducts, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(2-Bromo-4,6-dimethylphenyl)-1H-imidazole.
3. Expected Outcome and Characterization:
The final product is expected to be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
| Parameter | Expected Value |
| Yield | 50-70% (based on similar syntheses) |
| Purity | >95% after chromatography |
| Appearance | Off-white to pale yellow solid |
Application II: Precursor to α-Amino Ketones
α-Amino ketones are prevalent substructures in a multitude of biologically active molecules and serve as key intermediates for the synthesis of various nitrogen-containing heterocycles.[7] The classical synthesis relies on the nucleophilic substitution of α-halo ketones with amines.[3]
Scientific Rationale
The carbon bearing the bromine atom in this compound is highly susceptible to nucleophilic attack by primary or secondary amines. This SN2 reaction is typically efficient and provides a direct route to the corresponding α-amino ketone. The choice of base and solvent is crucial to prevent side reactions, such as elimination. A non-nucleophilic base is often preferred to scavenge the HBr generated during the reaction.
Workflow for α-Amino Ketone Synthesis
Caption: General scheme for α-amino ketone synthesis.
Detailed Protocol: Synthesis of 2-(Dialkylamino)-1-(2-bromo-4,6-dimethylphenyl)ethanone
1. Reagents and Materials:
-
This compound
-
A secondary amine (e.g., diethylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
2. Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.69 g, 5 mmol) in 20 mL of anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (e.g., 1.04 g, 7.5 mmol, 1.5 equivalents).
-
Causality Note: Potassium carbonate acts as a mild, non-nucleophilic base to neutralize the HBr formed, preventing the protonation of the amine nucleophile and potential side reactions.[8]
-
-
Add the secondary amine (e.g., diethylamine, 0.52 mL, 5 mmol, 1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive amines, gentle heating (40-50 °C) may be required.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-amino ketone.
-
If necessary, the product can be further purified by column chromatography or crystallization.
3. Safety and Handling:
-
α-Halo ketones are lachrymators and alkylating agents; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Amines can be corrosive and have strong odors; handle with care.
Application III: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, which are precursors to pyridines.[9][10] Dihydropyridine derivatives, such as nifedipine, are an important class of calcium channel blockers.[11] While the standard Hantzsch synthesis involves an aldehyde, a β-ketoester, and ammonia, modifications allow for the incorporation of α-halo ketones to construct highly substituted pyridines.
Scientific Rationale
In a modified Hantzsch-type reaction, this compound can react with an enamine (formed in situ from a β-ketoester and ammonia) and another equivalent of a β-dicarbonyl compound. The initial step is the alkylation of the enamine by the α-bromo ketone, followed by cyclization and dehydration to form the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[1]
Protocol: Synthesis of a Highly Substituted Pyridine
1. Reagents and Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
2. Procedure:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (e.g., 2.52 mL, 20 mmol, 2 equivalents) and ammonium acetate (e.g., 0.77 g, 10 mmol, 1 equivalent) in 30 mL of ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate (ethyl 3-aminobut-2-enoate).
-
Add this compound (e.g., 3.38 g, 10 mmol, 1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) for 8-12 hours.
-
Causality Note: Refluxing in ethanol provides the thermal energy required for the initial alkylation, subsequent cyclization, and dehydration steps to form the pyridine ring.
-
-
Monitor the reaction by TLC.
-
After cooling, a solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent in vacuo and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
4. Data and Expected Outcomes
| Parameter | Anticipated Result |
| Product | Diethyl 2,6-dimethyl-4-(2-bromo-4,6-dimethylphenyl)pyridine-3,5-dicarboxylate |
| Yield | 40-60% |
| Appearance | Crystalline solid |
Conclusion
This compound represents a promising, albeit underexplored, building block for pharmaceutical synthesis. Its inherent reactivity as an α-halo ketone, combined with the unique substitution pattern of its aromatic ring, opens avenues for the creation of novel and structurally diverse molecules. The protocols detailed in this guide, based on well-established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound in the development of new therapeutic agents. Rigorous characterization of all synthesized compounds is, as always, essential to validate the proposed synthetic routes.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. parchem.com [parchem.com]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 8. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Laboratory Scale-Up Synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the aromatic bromination of 2',4',6'-trimethylacetophenone to yield 1-(2-bromo-4,6-dimethylphenyl)ethanone, followed by a selective α-bromination of the acetyl group. The described methods are designed to be scalable for typical laboratory needs (multi-gram scale) and include comprehensive experimental procedures, safety precautions, and data presentation.
Introduction
α-Bromoacetophenones are versatile building blocks in organic synthesis, serving as key precursors for a wide range of heterocyclic compounds and other complex organic molecules.[1][2] The title compound, this compound, features two reactive bromine atoms at distinct positions, offering opportunities for selective functionalization in medicinal chemistry and materials science. This document outlines a reliable and scalable two-step synthesis route for this compound for laboratory use.
The synthetic strategy involves:
-
Aromatic Bromination: Selective mono-bromination of the aromatic ring of 2',4',6'-trimethylacetophenone.
-
α-Bromination: Subsequent bromination of the α-carbon of the acetyl group of the intermediate product.
Careful control of reaction conditions is crucial to ensure high yield and purity, minimizing the formation of by-products.
Materials and Methods
Materials and Reagents
-
2',4',6'-Trimethylacetophenone (≥98%)
-
N-Bromosuccinimide (NBS) (99%)
-
Iron(III) bromide (FeBr₃) (anhydrous, ≥98%)
-
Bromine (Br₂) (≥99.5%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Acetic Acid (glacial, ≥99.7%)
-
Sodium thiosulfate (Na₂S₂O₃) (≥98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
Equipment
-
Round-bottom flasks (appropriate sizes for the intended scale)
-
Magnetic stirrers and stir bars
-
Heating mantles with temperature controllers
-
Reflux condensers
-
Dropping funnels
-
Ice baths
-
Separatory funnel
-
Rotary evaporator
-
Glass funnels and filter paper
-
Standard laboratory glassware
-
Fume hood
Experimental Protocols
Step 1: Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone
This procedure is adapted from standard aromatic bromination methods.
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution), and a dropping funnel.
-
Charging Reagents: Add 2',4',6'-trimethylacetophenone (e.g., 16.2 g, 100 mmol) and anhydrous dichloromethane (200 mL) to the flask. Stir the mixture until the acetophenone is fully dissolved. Add iron(III) bromide (0.5 g, 1.7 mmol) as a catalyst.
-
Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (17.6 g, 110 mmol, 1.1 eq.) in 50 mL of dichloromethane from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly quench by adding 100 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as hexanes or ethanol to yield 1-(2-bromo-4,6-dimethylphenyl)ethanone as a solid.
Step 2: Synthesis of this compound
This protocol for α-bromination is based on established methods for similar ketones.[3]
-
Reaction Setup: In a fume hood, dissolve the 1-(2-bromo-4,6-dimethylphenyl)ethanone (e.g., 24.1 g, 100 mmol) obtained from Step 1 in 250 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Bromination: Add bromine (17.6 g, 110 mmol, 1.1 eq.) to the dropping funnel. Add the bromine dropwise to the stirred solution at room temperature over 30-60 minutes. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Precipitation and Isolation: Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold hexanes to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. If necessary, further purification can be achieved by recrystallization from a solvent mixture like ethanol/water or hexanes/ethyl acetate.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Bromine is highly toxic, corrosive, and causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit and a quenching solution (sodium thiosulfate) readily available.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Acetic acid is corrosive. Handle with care.
-
The reactions evolve hydrogen bromide gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a gas scrubber.
Data Presentation
| Parameter | Step 1: Aromatic Bromination | Step 2: α-Bromination |
| Starting Material | 2',4',6'-Trimethylacetophenone | 1-(2-bromo-4,6-dimethylphenyl)ethanone |
| Reagent 1 | Bromine (Br₂) | Bromine (Br₂) |
| Catalyst/Solvent | FeBr₃ / Dichloromethane | Acetic Acid |
| Stoichiometry (SM:Reagent) | 1 : 1.1 | 1 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
| Product Purity (pre-recrystallization) | >90% | >95% |
Diagrams
Caption: Workflow for the two-step synthesis of the target compound.
Caption: Key relationships in the synthesis and critical parameters.
References
Application Notes and Protocols for the Quantification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. The proposed methods are based on established analytical techniques for structurally related compounds and are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic ketones such as this compound. The presence of the substituted phenyl ring and the carbonyl group allows for strong ultraviolet (UV) absorbance, enabling sensitive detection. A reversed-phase HPLC method is proposed, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard. This method is suitable for routine quality control, stability studies, and quantification in various sample matrices following appropriate sample preparation.
Table 1: Example Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~ 5.2 min |
Note: The data presented in this table is hypothetical and serves as an example of expected performance for a validated method.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly suitable for the analysis of semi-volatile and thermally stable compounds like this compound. The presence of two bromine atoms in the molecule will produce a characteristic isotopic pattern in the mass spectrum, providing high selectivity and confidence in identification. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode. GC-MS is particularly useful for the analysis of complex matrices and for trace-level quantification.
Table 2: Example Quantitative Data for GC-MS Method
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Retention Time | ~ 8.5 min |
Note: The data presented in this table is hypothetical and serves as an example of expected performance for a validated method.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for general purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range (Full Scan): m/z 50-500
-
Selected Ion Monitoring (SIM) Ions: To be determined from the mass spectrum of the standard (expecting molecular ion and major fragment ions).
3. Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate or dilute the extract as necessary to bring the analyte concentration into the calibration range.
-
If necessary, perform a clean-up step (e.g., solid-phase extraction) to remove interfering matrix components.
5. Analysis Procedure:
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared sample solutions.
-
Identify the analyte based on its retention time and mass spectrum (or the presence of selected ions in SIM mode).
-
Quantify the analyte in the sample using the calibration curve.
Caption: GC-MS experimental workflow.
Application Notes and Protocols for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. Given the limited specific data available for this compound, the following guidelines are based on information from structurally analogous compounds. These protocols should be implemented with a conservative approach to risk assessment.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is classified as:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Sub-category 1B) : Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Irritation (Category 1) : Causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][4]
It is also identified as a lachrymator, a substance that causes tearing.[2]
GHS Hazard Pictograms:
Signal Word: Danger[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets of analogous compounds.[1][2][4][5]
Physical and Chemical Properties (Analogous Compounds)
Understanding the physical and chemical properties is crucial for safe handling. The data below is for structurally similar compounds and should be used for guidance.
| Property | Value | Analogous Compound |
| Molecular Formula | C₁₀H₁₀Br₂O | This compound |
| Molecular Weight | 305.99 g/mol | This compound |
| Appearance | Colorless to pale yellow liquid or solid | 2-bromo-1-(2,4-dimethylphenyl)ethanone[6] |
| Melting Point | 46 - 49 °C | 2-bromo-1-(4-fluorophenyl)ethanone[7] |
| Boiling Point | 150 °C @ 12 mmHg | 2-bromo-1-(4-fluorophenyl)ethanone[7] |
| Flash Point | > 110 °C | 2-bromo-1-(4-fluorophenyl)ethanone[7] |
Experimental Protocols: Safe Handling
3.1. Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Use a ventilation system that is adequate to keep airborne concentrations below any established exposure limits.[1]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1][2]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of damage before use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[7]
-
Footwear: Closed-toe shoes are mandatory.[7]
-
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
3.3. Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
When transferring the solid, use a spatula or scoop and minimize the generation of dust.[7]
Emergency Protocols
Immediate medical attention is required for all routes of exposure.[2][5]
4.1. First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][7]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][5][7]
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][5][7]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][5][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as this must be avoided.[1]
-
Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.[4][5] All contaminated cleaning materials should be treated as hazardous waste.
Storage and Disposal
5.1. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]
-
The storage area should be designated for corrosive materials.[2]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[2][5]
5.2. Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]
-
Do not empty into drains.[5]
Visualized Workflows
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
Caption: Workflow for the safe handling of the chemical.
Caption: Protocol for emergency response to an exposure incident.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthetic derivatization of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a versatile building block for the synthesis of diverse molecular scaffolds. The primary focus is on leveraging the high reactivity of the α-bromoacetyl group for nucleophilic substitution and cyclocondensation reactions to generate key heterocyclic structures relevant to drug discovery, such as thiazoles, imidazoles, oxazoles, and quinoxalines. This document offers detailed experimental protocols, quantitative data for analogous reactions, and visual workflows to guide the synthetic chemist. A critical consideration for all outlined procedures is the anticipated steric hindrance from the ortho-methyl and bromo substituents on the phenyl ring, which may necessitate longer reaction times or higher temperatures for optimal yields.
Introduction: Synthetic Utility
This compound possesses two distinct reactive sites for derivatization: the highly electrophilic α-carbon of the bromoacetyl group and the less reactive aryl bromide. The α-bromo ketone functionality is a powerful precursor for forming carbon-heteroatom bonds, making it an ideal starting point for constructing a wide array of heterocyclic systems. These heterocyclic cores are prevalent in many FDA-approved drugs and are known to interact with various biological targets, including protein kinases. The protocols detailed below focus on the selective reaction at the α-bromo position, which is significantly more susceptible to nucleophilic attack than the aryl bromide.
Derivatization Strategies and Protocols
The primary derivatization strategies for this compound involve its reaction with various nucleophiles to either form substituted ketones or to construct heterocyclic rings.
Synthesis of Heterocyclic Derivatives
The synthesis of five- and six-membered heterocyclic rings is a cornerstone of medicinal chemistry. The following protocols are adapted from established methods for α-bromoacetophenones.
The Hantzsch synthesis provides an efficient route to 2-aminothiazoles, a scaffold found in numerous kinase inhibitors and other therapeutic agents. The reaction involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Synthesis of 4-(2-bromo-4,6-dimethylphenyl)-2-aminothiazole
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and thiourea (1.2 equiv.) in ethanol (10 mL per mmol of ketone).
-
Add a stir bar and heat the mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase. Due to potential steric hindrance, the reaction may require 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt of the product, which will cause it to precipitate.
-
Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with deionized water.
-
Dry the product in a vacuum oven to obtain the desired 2-amino-4-(2-bromo-4,6-dimethylphenyl)thiazole.
Table 1: Representative Yields for Hantzsch Thiazole Synthesis with Various Thioamides
| α-Bromoacetophenone Derivative | Thioamide/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | ~99 | [1][2] |
| Substituted Phenacyl Bromides | Thiourea | Ethanol | 1-2 | 85-95 | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/Water | 0.25 | 92 | [4] |
| p-Substituted 2-Bromoacetophenones | Thiosemicarbazide | N/A | N/A | Good | [5] |
Note: Yields are for less sterically hindered substrates and may be lower for the title compound.
Imidazoles are another critical heterocyclic motif in pharmaceuticals. They can be synthesized by reacting α-bromoacetophenones with formamidine or other amidines.
Experimental Protocol: Synthesis of 4-(2-bromo-4,6-dimethylphenyl)-1H-imidazole
-
Caution: This reaction uses liquid ammonia and must be performed in a well-ventilated fume hood with appropriate safety precautions and equipment (pressure vessel).
-
To a cooled pressure vessel, add formamidine acetate (2.0 equiv.).
-
Carefully condense liquid ammonia into the vessel.
-
Add a solution of this compound (1.0 equiv.) in a minimal amount of a suitable solvent like THF.
-
Seal the vessel and heat it to approximately 70 °C. Stir the reaction mixture overnight.
-
After cooling and carefully venting the ammonia, evaporate the remaining solvent.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target imidazole.[6]
Table 2: Representative Yields for Imidazole Synthesis
| α-Bromoacetophenone Derivative | Amidine Source | Solvent | Time (h) | Yield (%) | Reference |
| N-Cbz protected α-bromoketones | Formamidine acetate | Liquid NH₃ | 12 | 37-69 | [6] |
| 2-Bromoacetophenone | Aldehyde, Amine, NH₄OAc | Solvent-free | N/A | Very Good | [7] |
| α-Halo ketones | Benzamidine | N/A | N/A | Good | [8] |
The Robinson-Gabriel synthesis and related methods allow for the creation of oxazoles from α-bromoacetophenones and amides.
Experimental Protocol: Synthesis of 2-Methyl-4-(2-bromo-4,6-dimethylphenyl)oxazole
-
In a round-bottom flask, combine this compound (1.0 equiv.) and acetamide (2.0 equiv.).
-
Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product via column chromatography.
Table 3: Representative Yields for Oxazole Synthesis
| α-Bromoacetophenone Derivative | Amide | Conditions | Yield (%) | Reference |
| Bromoacetophenone | Benzylamine | I₂/K₂CO₃, DMF, 80 °C | 46 | [9][10] |
| α-Diazoketones | Substituted Amides | Cu(OTf)₂, DCE, 80 °C | up to 87 | [10] |
| α-Bromoketones | Benzylamines | [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃Br | Good | [11] |
Quinoxalines are formed by the condensation of an α-haloketone with an ortho-phenylenediamine.
Experimental Protocol: Synthesis of 2-(2-bromo-4,6-dimethylphenyl)quinoxaline
-
Dissolve this compound (1.0 equiv.) and o-phenylenediamine (1.1 equiv.) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be recrystallized from ethanol to improve purity.[12]
Table 4: Representative Yields for Quinoxaline Synthesis
| α-Bromoacetophenone Derivative | o-Phenylenediamine | Conditions | Yield (%) | Reference |
| Substituted Phenacyl Bromides | o-Phenylenediamine | 5% WO₃/ZrO₂, Reflux | 90-98 | [13] |
| 2-Bromoacetophenones | o-Phenylenediamine | EtOH, Reflux (catalyst-free) | High | [12] |
| α,α-Dibromoacetophenones | o-Phenylenediamine | EtOH, Reflux | Good | [14] |
Application in Drug Discovery: Kinase Inhibition
Many heterocyclic compounds derived from α-bromoacetophenones are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Thiazole, imidazole, and oxazole scaffolds are frequently found in kinase inhibitors that target pathways such as PI3K/Akt/mTOR and the RAF/MEK/ERK pathway.[15][16][17][18][19][20] The derivatization of this compound provides a direct route to novel compounds that can be screened for kinase inhibitory activity.
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate the general synthetic workflow for derivatization and a simplified representation of a kinase signaling pathway that can be targeted by the resulting compounds.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. connectjournals.com [connectjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically involves a two-step process starting from 2',4',6'-trimethylacetophenone. The first step is the selective bromination of the aromatic ring to yield 2-bromo-4,6-dimethylacetophenone. The second step is the α-bromination of the acetyl group of this intermediate to give the final product.
Q2: Which brominating agent is recommended for the α-bromination step?
Several brominating agents can be used for the α-bromination of ketones. Common choices include molecular bromine (Br₂) in an acidic solvent like acetic acid, or N-Bromosuccinimide (NBS), which is often preferred for its milder reaction conditions and selectivity.[1][2][3] For this specific substrate, which is already substituted and sterically hindered, NBS can be a good starting point to control the reaction and minimize side products.
Q3: Why is an acid catalyst often used in α-bromination of ketones?
Acid catalysts, such as acetic acid or a catalytic amount of HBr, are used to promote the formation of the enol intermediate from the ketone.[4] This enol form is the nucleophile that attacks the electrophilic bromine source. The rate-determining step in acid-catalyzed α-bromination is often the enolization of the ketone.[5][6][7]
Q4: What are the most common side reactions to be aware of?
The primary side reactions of concern are:
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Polybromination: Addition of more than one bromine atom to the α-carbon of the acetyl group.[7][8] This can be minimized by careful control of the stoichiometry of the brominating agent.
-
Further Aromatic Bromination: Although the ring is already deactivated by the bromo and acetyl groups, harsh conditions could potentially lead to further substitution on the aromatic ring.
-
Degradation of the starting material or product: Prolonged reaction times or high temperatures can lead to decomposition.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[9]2. Decomposition of reagents or product.3. Inefficient purification. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature.2. Ensure the reaction is not overheating. Use an ice bath to control exothermic reactions, especially during the addition of the brominating agent.3. Optimize the work-up and purification steps. Ensure complete extraction and minimize losses during recrystallization or chromatography. |
| Formation of Multiple Products (as seen on TLC) | 1. Polybromination at the α-position.[7][8]2. Competing bromination on the aromatic ring.[8][10]3. Presence of impurities in the starting material. | 1. Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and at a low temperature.2. Use milder reaction conditions. Consider using NBS instead of Br₂. Ensure the reaction temperature is controlled.3. Purify the starting material (2-bromo-4,6-dimethylacetophenone) before the α-bromination step. |
| Reaction is Very Slow or Stalled | 1. Insufficient catalyst.2. Low reaction temperature.3. Deactivated substrate. | 1. Ensure the correct amount of acid catalyst is used. For acid-catalyzed reactions, the concentration of the acid is important.[6]2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. The starting material is somewhat sterically hindered, which can slow down the reaction. Allow for a longer reaction time. |
| Product is Difficult to Purify | 1. Presence of closely related byproducts (e.g., polybrominated species).2. Oily product that is difficult to crystallize. | 1. Use column chromatography for purification if recrystallization is ineffective. A gradient elution might be necessary to separate products with similar polarities.2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended. |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,6-dimethylacetophenone (Aromatic Bromination)
This protocol is a general procedure and may require optimization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2',4',6'-Trimethylacetophenone | 162.23 | 16.2 g | 0.1 | 1.0 |
| Iron(III) bromide (FeBr₃) | 295.56 | 0.3 g | 0.001 | 0.01 |
| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.1 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2',4',6'-trimethylacetophenone in dichloromethane.
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Add iron(III) bromide to the solution.
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Cool the mixture to 0 °C using an ice bath.
-
Slowly add bromine, dissolved in a small amount of dichloromethane, from the dropping funnel over 30-60 minutes with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.
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Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain 2-bromo-4,6-dimethylacetophenone.
Step 2: Synthesis of this compound (α-Bromination)
This protocol is a general procedure and may require optimization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromo-4,6-dimethylacetophenone | 241.11 | 24.1 g | 0.1 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 | 1.1 |
| Acetic Acid | 60.05 | 250 mL | - | - |
| Benzoyl Peroxide (BPO) (optional initiator) | 242.23 | 0.24 g | 0.001 | 0.01 |
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4,6-dimethylacetophenone in acetic acid.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (if a radical pathway is desired, though acid-catalyzed enolization is also common).
-
Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.
-
If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic extract with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-broMo-4'-broMoMethylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. zenodo.org [zenodo.org]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping users identify potential causes and implement corrective measures.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene). | Ensure the use of a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Verify the quality of the bromoacetyl halide. Consider optimizing reaction temperature and time. |
| Ineffective bromination of the aromatic ring. | Use a suitable brominating agent and ensure appropriate reaction conditions (e.g., temperature, solvent). Monitor the reaction progress using techniques like TLC or GC to avoid incomplete reaction. | |
| Formation of Multiple Products (Complex Mixture) | Over-bromination of the aromatic ring. | Carefully control the stoichiometry of the brominating agent. Lowering the reaction temperature can also help improve selectivity. |
| Bromination at undesired positions on the aromatic ring. | The methyl groups and the acetyl group direct bromination to specific positions. However, harsh reaction conditions can lead to a loss of selectivity. Use milder brominating agents or conditions if possible. | |
| Side reactions involving the α-bromo ketone moiety. | The α-bromo ketone is reactive and can undergo further reactions. Ensure prompt work-up and purification after the reaction is complete to minimize degradation or side product formation. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | The presence of byproducts can inhibit crystallization. Purify the crude product using column chromatography. |
| Residual solvent. | Ensure all solvent is removed under reduced pressure. | |
| Product Purity is Low After Purification | Co-elution of byproducts during column chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase or a more efficient chromatography technique like HPLC. |
| Thermal decomposition during analysis (e.g., GC-MS). | Use a lower injection port temperature if possible. Analyze the sample by other methods like LC-MS or NMR to confirm the presence of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from incomplete reactions or over-bromination. These can include:
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1-(2,4,6-trimethylphenyl)ethanone: The starting material for the bromination steps. Its presence indicates incomplete bromination.
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2-Bromo-1-(2,4,6-trimethylphenyl)ethanone: A mono-brominated intermediate.
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1-(2,4-Dibromo-6-methylphenyl)ethanone isomers: Resulting from bromination at different positions on the aromatic ring.
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Poly-brominated species: Products with more than two bromine atoms on the aromatic ring or the acetyl group, resulting from excessive exposure to the brominating agent.
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the desired product and any byproducts. This allows for quenching the reaction at the optimal time to maximize the yield of the target compound.
Q3: What purification methods are most effective for removing the common byproducts?
A3: Column chromatography is the most common and effective method for purifying the crude product and removing the byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired product and separate it from less polar byproducts (like the starting material) and more polar byproducts. Recrystallization can also be effective if a suitable solvent system is found and the impurity levels are not excessively high.
Q4: Can the order of the bromination steps be changed?
A4: The synthesis typically involves the bromination of the aromatic ring followed by the bromination of the acetyl group. Reversing this order could lead to a different product distribution. The acetyl group is a deactivating group, which would influence the position of the first aromatic bromination. The specific reaction conditions would need to be carefully optimized for such a synthetic route.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis. Note: This is a representative protocol and may require optimization based on laboratory conditions and available reagents.
Step 1: Friedel-Crafts Acylation of 1,3,5-Trimethylbenzene (Mesitylene)
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To a stirred suspension of anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add bromoacetyl bromide or bromoacetyl chloride dropwise.
-
After the addition is complete, add 1,3,5-trimethylbenzene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-1-(2,4,6-trimethylphenyl)ethanone.
Step 2: Aromatic Bromination
-
Dissolve the crude 2-bromo-1-(2,4,6-trimethylphenyl)ethanone in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent (e.g., N-bromosuccinimide and a catalytic amount of a radical initiator, or bromine in the presence of a Lewis acid) portion-wise or dropwise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
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Extract the product into an organic solvent, wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Byproduct Formation Pathway
Caption: Logical workflow of the synthesis and common byproduct formation pathways.
troubleshooting guide for the purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Technical Support Center: Purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: My purified product is an off-white or yellowish solid, not the expected white crystalline solid. What could be the cause?
A1: A colored impurity is likely present. This could be due to several factors:
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Residual Bromine: Lingering traces of bromine from the alpha-bromination step can impart a yellow or brownish color.
-
Side-Reaction Products: Impurities from the initial Friedel-Crafts acylation or subsequent bromination can be colored. For instance, poly-brominated species or degradation products.
-
Oxidation: The compound, like many alpha-bromo ketones, may be susceptible to slow decomposition or oxidation upon exposure to light and air, leading to colored byproducts.
Troubleshooting Steps:
-
Washing: Wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A common starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane) to achieve good crystal formation and leave impurities in the mother liquor.
-
Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through celite to remove the carbon before cooling.
Q2: After purification by column chromatography, I see multiple spots on my TLC plate, even in fractions that should contain the pure product. Why is this happening?
A2: This could indicate several issues:
-
On-Column Decomposition: Alpha-bromo ketones can be sensitive to the stationary phase, especially silica gel which is acidic. The compound may be degrading on the column.
-
Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and impurities.
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard chromatography difficult.
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a neutral or basic additive, like triethylamine (0.1-1%), before packing the column.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Optimize TLC: Spend time developing an optimal solvent system using TLC. Test various combinations of solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to maximize the separation (ΔRf) between your product and the impurities.
-
Reverse-Phase Chromatography: If the impurities are difficult to separate using normal-phase chromatography, consider using reverse-phase HPLC or flash chromatography.[1][2]
Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?
A3: Low yield can be attributed to several factors throughout the purification process:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving starting material that is removed during purification.
-
Side Reactions: The formation of byproducts will inherently lower the theoretical yield of the desired product.
-
Loss During Work-up: Product may be lost during aqueous washes if it has some water solubility or if emulsions form.
-
Recrystallization Losses: It is normal to lose some product in the mother liquor during recrystallization. Multiple recrystallization steps will lead to diminishing yields.
-
Decomposition: As mentioned, the product may be degrading during purification steps.
Troubleshooting Steps:
-
Monitor Reaction: Use TLC or GC/LC-MS to monitor the reaction to ensure it has gone to completion before starting the work-up.
-
Optimize Reaction Conditions: Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.
-
Careful Work-up: Minimize the volume of aqueous washes and back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
Optimize Recrystallization: Carefully choose the recrystallization solvent to maximize the recovery of the pure product. Cooling the solution slowly and then at a lower temperature (e.g., in an ice bath or refrigerator) can improve crystal yield.
Q4: I am having trouble getting my compound to crystallize. It remains an oil. What can I do?
A4: The failure to crystallize can be due to the presence of impurities or the need for the right conditions for nucleation.
Troubleshooting Steps:
-
Purity Check: Ensure the oil is of high purity by TLC or NMR. If significant impurities are present, further purification by chromatography may be necessary.
-
Solvent Selection: Experiment with different solvent systems for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.
-
Trituration: Add a non-polar solvent (like hexanes or pentane) to the oil and stir vigorously. This can sometimes induce solidification.
-
-
Concentration: Slowly evaporate the solvent from a solution of the compound. This can lead to the formation of crystals.
Quantitative Data Summary
The following table provides typical parameters for the purification of alpha-bromo ketones. Note that these are general guidelines and may need to be optimized for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | N/A |
| Mobile Phase (Eluent) | 5-20% Ethyl Acetate in Hexanes | Ethanol/Water, Ethyl Acetate/Hexanes |
| Typical Rf Value | 0.3 - 0.5 | N/A |
| Expected Purity | >95% | >98% |
| Expected Recovery | 70-90% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling.
-
If the compound is too soluble, a co-solvent system (e.g., ethanol/water) can be used. Dissolve the compound in the better solvent (ethanol) and add the poorer solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the better solvent to redissolve the solid and allow it to cool.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
-
If the solution is colored, you may add a spatula tip of activated carbon and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification process.
Caption: Potential impurity formation pathways.
References
Technical Support Center: Synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Welcome to the technical support center for the synthesis and purification of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete activation of the ketone to its enol form. | Ensure the use of an appropriate acid catalyst (e.g., HBr, glacial acetic acid) to facilitate enolization.[1] |
| Inactive brominating agent. | Use a fresh, high-purity source of the brominating agent (e.g., Br₂, NBS). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and side reactions. | |
| Formation of Multiple Products (Low Purity) | Dibromination: Excess brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent (use of a slight excess, ~1.05 equivalents, is common).[2] Monitor the reaction closely using TLC and quench it once the starting material is consumed. |
| Aromatic Ring Bromination: Use of a strong Lewis acid catalyst or harsh reaction conditions. | Avoid strong Lewis acids like AlCl₃ in excess, which can promote ring bromination.[3] Opt for acid-catalyzed enolization under milder conditions. | |
| Unreacted Starting Material: Insufficient brominating agent or short reaction time. | Increase the amount of brominating agent slightly or extend the reaction time, with careful monitoring to prevent over-bromination. | |
| Product is an Oil and Difficult to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization.[4] |
| Incorrect recrystallization solvent. | Perform small-scale solvent screening to identify a suitable solvent or solvent system for recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.[5][6] | |
| Difficulty in Separating Product from Starting Material | Similar polarities of the product and starting material. | Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase) to improve separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the α-bromination of an aromatic ketone like 1-(2-bromo-4,6-dimethylphenyl)ethanone?
A1: The most straightforward route involves the reaction of the enolizable aromatic ketone with an electrophilic bromine source, such as molecular bromine (Br₂), under acidic conditions.[2] The acid catalyzes the formation of the nucleophilic enol intermediate, which then reacts with bromine.[1] N-Bromosuccinimide (NBS) is also a widely used brominating agent, often in the presence of a radical initiator or an acid catalyst.
Q2: How can I avoid dibromination at the α-position?
A2: To minimize the formation of the dibrominated product, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess (around 1.05 equivalents) is often sufficient.[2] Additionally, monitoring the reaction progress by Thin Layer Chromatography (TLC) and stopping the reaction as soon as the starting material is consumed can prevent over-bromination.[5]
Q3: Is there a risk of further bromination on the aromatic ring?
A3: Yes, especially if the reaction conditions are too harsh or if a strong Lewis acid catalyst is used. The presence of activating methyl groups on the ring can increase its susceptibility to electrophilic substitution. To favor α-bromination, it is advisable to use acid-catalyzed enolization rather than strong Lewis acids.[3]
Q4: What is a suitable method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying α-bromo ketones.[5] Suitable solvents can include ethanol, methanol, or a mixture of solvents like tert-butyl methyl ether and heptane.[7] If the crude product is an oil or highly impure, purification by column chromatography prior to recrystallization may be necessary.[4]
Q5: How should I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows for timely quenching of the reaction to maximize yield and purity.
Experimental Protocols
Protocol 1: α-Bromination using Molecular Bromine (Br₂) in Acetic Acid
This protocol is adapted from general procedures for the acid-catalyzed α-bromination of aromatic ketones.[2][8]
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Ice-water
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of α-bromo ketones.[5][7]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of tert-butyl methyl ether and heptane)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. A second crop of crystals may be obtained by concentrating the mother liquor.[9]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
side reactions and their prevention in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves the α-bromination of a suitable precursor ketone. The logical starting material is 1-(2-bromo-4,6-dimethylphenyl)ethanone. This precursor would be synthesized via Friedel-Crafts acylation of 1-bromo-3,5-dimethylbenzene. The subsequent step is the selective bromination of the acetyl group's α-position.
Q2: What are the most common side reactions observed during the α-bromination step?
The most prevalent side reactions include:
-
Polybromination: Introduction of a second bromine atom at the α-position of the acetyl group, leading to the formation of 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone.
-
Aromatic Ring Bromination: Electrophilic substitution on the dimethylphenyl ring, yielding isomers with an additional bromine atom on the aromatic nucleus. The electron-donating nature of the methyl groups can activate the ring towards this side reaction.[1][2]
-
Incomplete Reaction: Failure to achieve complete conversion of the starting material, resulting in a mixture of the desired product and 1-(2-bromo-4,6-dimethylphenyl)ethanone.
Q3: How can I minimize the formation of the polybrominated side product?
To reduce polybromination, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is often sufficient.[3] Slower addition of the bromine source at a controlled temperature can also help prevent localized high concentrations that favor di-substitution.
Q4: What conditions favor α-bromination over aromatic ring bromination?
Acid-catalyzed α-bromination proceeds through an enol intermediate.[1][4][5] Conditions that favor enol formation will promote the desired reaction. The presence of a deactivating acyl group on the ring already disfavors further electrophilic aromatic substitution. However, to further suppress ring bromination, the reaction should ideally be carried out in the absence of strong Lewis acid catalysts that can activate the bromine and the aromatic ring.[6] Performing the reaction in the dark can also minimize radical-based aromatic bromination pathways.
Q5: What are suitable brominating agents for this synthesis?
Commonly used brominating agents for α-bromination of ketones include:
-
Bromine (Br₂): Often used in a solvent like acetic acid or methanol.[2][7]
-
N-Bromosuccinimide (NBS): A solid, easier-to-handle source of electrophilic bromine, often used with a catalytic amount of acid.[8][9]
-
Pyridine hydrobromide perbromide: A solid reagent that can offer better control over the reaction.[10]
-
Cupric Bromide (CuBr₂): Can be used for bromination, often requiring reflux conditions.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product with significant starting material remaining. | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess (1.05-1.1 eq.) of the brominating agent. 2. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 3. Gradually increase the reaction temperature, while monitoring for the formation of side products. |
| Presence of a significant amount of the di-bromo (α,α-dibromo) side product. | 1. Excess of brominating agent. 2. Rapid addition of the brominating agent. | 1. Carefully control the stoichiometry of the brominating agent to near a 1:1 molar ratio with the starting ketone. 2. Add the brominating agent dropwise or in small portions over an extended period. 3. Maintain a lower reaction temperature. |
| Formation of isomers with bromine on the aromatic ring. | 1. Presence of a strong Lewis acid catalyst. 2. High reaction temperature. 3. Use of a non-polar solvent that favors electrophilic aromatic substitution. | 1. Avoid using strong Lewis acids like AlCl₃. A protic acid catalyst (e.g., acetic acid, a small amount of HBr) is generally preferred for selective α-bromination.[4] 2. Conduct the reaction at the lowest effective temperature. 3. Use a more polar solvent like acetic acid or methanol. |
| Difficult purification of the final product. | 1. Presence of multiple closely-eluting side products. 2. Residual acidic impurities. | 1. Optimize the reaction conditions to minimize side product formation. Consider using a different brominating agent. 2. Employ careful column chromatography with a suitable solvent system. 3. Ensure a thorough aqueous work-up, including a wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts like HBr. |
Experimental Protocols
Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone (Precursor)
This reaction is a Friedel-Crafts acylation.
Materials:
-
1-bromo-3,5-dimethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) to the suspension while stirring.
-
Add 1-bromo-3,5-dimethylbenzene (1.0 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(2-bromo-4,6-dimethylphenyl)ethanone.
Synthesis of this compound
This procedure describes the α-bromination of the precursor ketone.
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Suitable solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using NBS, add it in one portion along with a catalytic amount of p-toluenesulfonic acid.
-
If using liquid bromine, add a solution of Br₂ (1.05 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates its consumption.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water.
-
If bromine was used, add a sodium thiosulfate solution to quench any unreacted bromine.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to give this compound.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on the Yield and Purity of this compound.
| Entry | Brominating Agent (eq.) | Catalyst | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Key Impurities (%) |
| 1 | Br₂ (1.1) | Acetic Acid | 25 | 4 | 75 | Di-bromo (15%), Starting Material (5%) |
| 2 | Br₂ (1.5) | Acetic Acid | 25 | 4 | 60 | Di-bromo (30%), Starting Material (<2%) |
| 3 | NBS (1.1) | p-TSA (cat.) | 25 | 3 | 85 | Di-bromo (8%), Starting Material (5%) |
| 4 | Br₂ (1.1) | AlCl₃ (0.1) | 25 | 4 | 50 | Ring Bromination (20%), Di-bromo (10%) |
| 5 | NBS (1.1) | p-TSA (cat.) | 50 | 2 | 80 | Di-bromo (12%), Ring Bromination (3%) |
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability issues and degradation of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone?
A1: Like other α-bromo ketones, this compound is susceptible to degradation under certain conditions. The main concerns are:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the α-bromo group, forming the corresponding α-hydroxy ketone and hydrobromic acid (HBr).
-
Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent decomposition.[1]
-
Thermal Decomposition: Elevated temperatures can promote decomposition, often signaled by discoloration of the compound. For some related poly(p-substituted phenacyl methacrylates), thermal degradation begins at around 250°C.[2][3]
Q2: My sample of this compound has turned yellow/brown. What is the cause and is it still usable?
A2: Discoloration is a common sign of degradation in phenacyl bromides. It is often caused by the liberation of hydrogen bromide (HBr), which can then catalyze further decomposition.[4] The usability of the discolored reagent depends on the specific requirements of your experiment. For reactions sensitive to acidic conditions or requiring high purity, it is recommended to purify the compound before use (e.g., by recrystallization) or to use a fresh, pure sample.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air. Refrigeration is often recommended for long-term storage of reactive α-bromo ketones.
Q4: What are the main safety precautions to consider when handling this compound?
A4: this compound is expected to be a potent lachrymator (causes tearing) and an irritant. Therefore, it is crucial to handle it in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | Use a fresh or purified sample of this compound. Discoloration can be an indicator of degradation. |
| Steric Hindrance | The ortho-bromo and two ortho-methyl groups on the phenyl ring create significant steric hindrance. This can slow down the rate of nucleophilic substitution.[5] Consider using a less bulky nucleophile if possible, increasing the reaction temperature, or extending the reaction time. |
| Side Reactions (e.g., Favorskii Rearrangement) | The Favorskii rearrangement is a common side reaction for α-halo ketones with an α'-hydrogen in the presence of a base.[6][7][8][9][10] To minimize this, consider using a non-nucleophilic base or carefully controlling the reaction temperature. The steric hindrance in this specific molecule might disfavor the formation of the cyclopropanone intermediate required for the typical Favorskii mechanism. |
| Side Reactions (Elimination) | In the presence of a strong, non-nucleophilic base, elimination of HBr to form an α,β-unsaturated ketone can compete with substitution. Use a milder base or a nucleophile that is not strongly basic. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and pathway. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Di-substitution or Further Reactions | If the nucleophile or other reagents can react further with the desired product, multiple products may be observed. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired product. |
| Impure Starting Material | Impurities in the this compound can lead to the formation of side products. Ensure the purity of your starting material. Common impurities can include the unbrominated ketone precursor or dibrominated byproducts. |
| Reaction with Solvent | Some nucleophilic solvents (e.g., alcohols in the presence of a base) can react with the α-bromo ketone. Choose an inert solvent for your reaction. |
Data Presentation
Table 1: Photodegradation Quantum Yields of Analogous α-Haloacetophenones
| Compound | Quantum Yield (Φ) | Wavelength | Reference |
| α-Bromoacetophenone | 0.41 | 365 nm | [1] |
| α-Chloroacetophenone | 0.88 | 365 nm | [1] |
Note: The quantum yield represents the number of molecules undergoing a specific event (in this case, photodegradation) for each photon absorbed.[11] A higher quantum yield indicates greater sensitivity to light.
Table 2: Thermal Decomposition Data for an Analogous Polymer
| Compound | Onset of Decomposition | Main Decomposition Steps | Reference |
| Poly(p-fluorophenacyl methacrylate) | 242°C | 252-336°C, 340-395°C, 401-450°C | [3] |
Note: This data is for a polymeric material containing a phenacyl group and may not be directly representative of the small molecule's thermal stability.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This is a general procedure and may require optimization for specific nucleophiles and reaction conditions.
-
Reagent Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried round-bottom flask under an inert atmosphere.
-
Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base for deprotonation, add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature, depending on the reactivity of the nucleophile and the steric hindrance of the substrate. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the title compound.
Diagram 2: Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Diagram 3: Signaling Pathway Inhibition by Covalent Modification
α-Bromoacetophenones have been identified as covalent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[12] Covalent inhibitors form a permanent bond with their target protein, leading to irreversible inhibition. This diagram illustrates a simplified signaling pathway where a PTP is covalently inhibited.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and thermal degradation of poly(p-substituted phenacyl methacrylates) | AVESİS [avesis.usak.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. purechemistry.org [purechemistry.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving inconsistencies in the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction resulted in a very low yield or no desired product at all. What could be the reasons?
-
Answer: Several factors can contribute to a low yield. Firstly, the purity of the starting material, 1-(2-bromo-4,6-dimethylphenyl)ethanone, is crucial. Impurities can interfere with the reaction. Secondly, the choice and activity of the brominating agent are critical. Ensure that the brominating agent (e.g., N-Bromosuccinimide, Bromine) is fresh and has been stored correctly. The reaction conditions, such as temperature and reaction time, also play a significant role. For the α-bromination of acetophenones, temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[1][2]
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of side products. What are the likely side products and how can I minimize their formation?
-
Answer: The most common side reactions in the α-bromination of ketones are polybromination and aromatic ring bromination.
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Di-α-bromination: The formation of 2,2-Dibromo-1-(2-bromo-4,6-dimethylphenyl)ethanone can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control of the stoichiometry of the brominating agent is essential.
-
Ring Bromination: The methyl groups on the phenyl ring are activating, which can lead to electrophilic substitution on the aromatic ring, especially if a strong Lewis acid catalyst is present or if the reaction conditions are harsh. Using a milder brominating agent like N-Bromosuccinimide (NBS) can help to selectively achieve α-bromination over ring bromination.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final product. It remains an oil or co-elutes with impurities during column chromatography. What purification strategies can I employ?
-
Answer: The purification of poly-brominated aromatic compounds can be challenging due to their similar polarities.
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Crystallization: If the product is a solid, recrystallization is the preferred method of purification. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures should be chosen. Common solvent systems for aromatic ketones include ethanol/water, and hexane/ethyl acetate mixtures.[3]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is a viable option. A careful selection of the eluent system is necessary to achieve good separation. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can be effective.
-
Trituration: If the product is an oil due to residual solvent or minor impurities, trituration with a non-polar solvent like hexanes can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the α-bromination of ketones? A1: An acid catalyst promotes the formation of the enol tautomer of the ketone. The enol is the reactive intermediate that attacks the electrophilic bromine source. This acid-catalyzed enolization is often the rate-determining step of the reaction.
Q2: Which brominating agent is most suitable for this synthesis? A2: The choice of brominating agent can significantly impact the selectivity and yield of the reaction.
-
Bromine (Br₂): A common and effective brominating agent, often used with an acid catalyst. However, it can be corrosive and may lead to side reactions if not used carefully.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, which can minimize ring bromination. It is often used with a radical initiator or light, but can also be used under acidic conditions.
-
Copper(II) Bromide (CuBr₂): Can be used for the α-bromination of ketones, often in a solvent like ethyl acetate or chloroform.
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What are the safety precautions I should take during this synthesis? A4: Bromine and its derivatives are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for the α-Bromination of Substituted Acetophenones.
| Brominating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromine (Br₂) | Sulfuric Acid | Chloroform | 65 | 5 | 81 | [4] |
| Pyridine hydrobromide perbromide | Acetic Acid | Acetic Acid | 90 | 3 | 85 | [1] |
| N-Bromosuccinimide (NBS) | - | Acetic Acid | 90 | 3 | Low | [1] |
| Copper(II) Bromide (CuBr₂) | - | Acetic Acid | 90 | 3 | ~60 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: 1-(2-Bromo-4,6-dimethylphenyl)ethanone
This protocol describes the synthesis of the starting material via a Friedel-Crafts acylation reaction.
Diagram: Workflow for the Synthesis of the Starting Material
Caption: Workflow for the synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-dimethylbenzene in a suitable solvent such as dichloromethane. Cool the mixture in an ice bath.
-
Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled solution while stirring.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound
This protocol is an adaptation based on the α-bromination of similar acetophenones.
Diagram: Signaling Pathway for α-Bromination of a Ketone
Caption: Acid-catalyzed α-bromination of 1-(2-bromo-4,6-dimethylphenyl)ethanone.
Methodology:
-
Reaction Setup: Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Addition of Brominating Agent: While stirring, add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise to the reaction mixture. The amount of brominating agent should be carefully controlled to be slightly more than one equivalent.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-90°C) and monitor the progress by TLC. The reaction time will vary depending on the chosen conditions.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by pouring it into cold water.
-
Extraction: Extract the product with an organic solvent.
-
Washing: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
impact of solvent and temperature on 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the impact of solvent and temperature to ensure a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The typical starting material for this synthesis is 1-(2-bromo-4,6-dimethylphenyl)ethanone. The reaction involves the selective α-bromination of the acetyl group.
Q2: Which brominating agent is most suitable for this synthesis?
Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be effective for the α-bromination of ketones.[1] Elemental bromine is often used with an acid catalyst like acetic acid, but it is highly corrosive and requires careful handling. NBS is a solid and often considered a safer alternative, which can be used with a radical initiator or an acid catalyst. For substrates prone to side reactions, copper(II) bromide can offer higher selectivity for α-bromination.
Q3: How can I avoid bromination of the aromatic ring?
The presence of a bromine atom and two methyl groups on the aromatic ring already influences its reactivity. To favor α-bromination of the acetyl group over further substitution on the aromatic ring, it is crucial to use non-polar, anhydrous solvents and controlled stoichiometric amounts of the brominating agent (typically 1.0-1.1 equivalents).[2] Acid-catalyzed conditions generally favor the formation of the enol, leading to α-substitution.
Q4: What is the role of an acid catalyst in this reaction?
An acid catalyst, such as acetic acid or a small amount of HBr, promotes the formation of the enol intermediate. The rate-determining step in acid-catalyzed α-bromination is the formation of this enol, which then rapidly reacts with the electrophilic bromine source.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Inactive brominating agent. 3. Insufficient reaction time. 4. Steric hindrance from the ortho-bromo and methyl groups slowing down the reaction. | 1. Gently increase the reaction temperature (e.g., to 40-60°C) and monitor the reaction closely by TLC. 2. Use a fresh, unopened container of the brominating agent or purify it before use. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 4. Consider using a more reactive brominating system or a higher temperature, while carefully monitoring for side reactions. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination leading to α,α-dibrominated product. 2. Further bromination on the aromatic ring. | 1. Carefully control the stoichiometry of the brominating agent, using no more than 1.1 equivalents. 2. Use a non-polar, anhydrous solvent to suppress electrophilic aromatic substitution. Protecting the ketone as an enol ether before bromination and subsequent hydrolysis can also improve selectivity. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of closely related byproducts. 3. The product is an oil or low-melting solid. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation. Column chromatography on silica gel is an effective purification method. 3. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, purification by column chromatography is recommended. |
Data Presentation
The following tables summarize the illustrative impact of solvent and temperature on the yield and reaction time for the synthesis of this compound. This data is extrapolated from studies on similar acetophenone derivatives and should be used as a guideline for optimization.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| Dichloromethane | 40 (reflux) | 4 | 85 | Good selectivity for mono-bromination observed in similar systems.[3] |
| Glacial Acetic Acid | 90 | 3 | 78 | Higher temperatures may be required, but risk of side reactions increases.[4] |
| Carbon Tetrachloride | 77 (reflux) | 6 | 75 | Non-polar solvent, may require longer reaction times. |
| Ethyl Acetate | 77 (reflux) | 5 | 82 | A common solvent for brominations with CuBr₂.[5] |
| Methanol | 25 | 8 | 65 | Polar protic solvent, may lead to byproducts if water is present. |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Solvent | Reaction Time (hours) | Yield (%) | Notes |
| 10 | Dichloromethane | 8 | 60 | Reaction is slow at lower temperatures.[6] |
| 25 (Room Temp) | Dichloromethane | 6 | 75 | A good starting point for optimization. |
| 40 (reflux) | Dichloromethane | 4 | 85 | Optimal temperature for this solvent in related reactions.[3] |
| 60 | Dichloromethane | 3 | 80 | Higher temperatures may not necessarily improve yield and can lead to impurities. |
| 90 | Glacial Acetic Acid | 3 | 78 | A higher temperature is often used with acetic acid as the solvent.[4] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Dichloromethane
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (anhydrous)
-
A catalytic amount of p-toluenesulfonic acid (p-TsOH) or a radical initiator (e.g., AIBN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add N-Bromosuccinimide (1.05 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Bromination using Bromine in Glacial Acetic Acid
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water
-
Saturated sodium bicarbonate solution
-
An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
catalyst selection for efficient synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the efficient synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: The reaction is sluggish or incomplete, with a significant amount of starting material remaining. What are the possible causes and solutions?
Answer:
-
Low Reaction Temperature: The activation energy for the bromination may not be met.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For α-bromination of acetophenones, temperatures can range from room temperature to reflux, depending on the substrate and brominating agent.
-
-
Insufficient Catalyst Activity: If using a catalyst, it may be deactivated or not present in a sufficient amount.
-
Solution: Ensure the catalyst is fresh and anhydrous. Consider increasing the catalyst loading incrementally. For acid-catalyzed reactions, ensure the acid is of appropriate concentration.
-
-
Poor Solubility of Starting Material: The starting material, 1-(2-bromo-4,6-dimethylphenyl)ethanone, may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
Question: The formation of multiple products is observed, indicating a lack of selectivity. How can I improve the selectivity for the desired product?
Answer:
-
Over-bromination: The desired product may be further brominated to yield di- or tri-brominated species.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to liquid bromine.[3] Adding the brominating agent slowly and in portions can also help maintain a low concentration and reduce over-bromination.
-
-
Side Reactions: The reaction conditions may be promoting unwanted side reactions.
-
Solution: Adjust the reaction temperature. Lowering the temperature can sometimes increase selectivity. Also, consider the use of a milder brominating agent.
-
Question: I am having difficulty purifying the final product. What purification strategies are recommended?
Answer:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solution: A common technique involves dissolving the crude product in a hot solvent, such as ethyl acetate, followed by the addition of a less polar solvent like hexanes to induce crystallization upon cooling.[4]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.
-
Solution: Use a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve separation. Monitor the fractions by TLC to isolate the pure product.
-
-
Washing: The crude product can be washed to remove certain impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts or reagents used for the α-bromination of acetophenones?
A1: Several reagents can be used for the α-bromination of acetophenones. Common choices include:
-
N-Bromosuccinimide (NBS): Often used for selective mono-bromination and is considered an eco-friendly alternative to liquid bromine.[3]
-
Cupric Bromide (CuBr2): Can be used for the bromination of ketones.[2]
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Bromine (Br2): A traditional brominating agent, often used in the presence of an acid catalyst like sulfuric acid or in a solvent like chloroform.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): Provides a quantitative measure of the conversion of the starting material.[4]
-
¹H NMR Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in the laboratory. Key precautions include:
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Handling Brominating Agents: Bromine and NBS are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvent Safety: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Aqueous waste containing bromine should be quenched with a reducing agent like sodium thiosulfate before disposal.[4]
Catalyst and Reagent Comparison
| Catalyst/Reagent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Water, PEG-400, Methanol, Dichloromethane | Varies, can be done under ultrasonic irradiation | Eco-friendly, selective for mono-bromination.[3] | Can be less reactive than Br2. |
| Cupric Bromide (CuBr2) | Ethyl acetate | Reflux | Solid reagent, easier to handle than Br2. | May require higher temperatures and longer reaction times.[2] |
| Bromine (Br2) / H₂SO₄ | Chloroform | 338 K | Highly reactive, readily available. | Toxic, corrosive, can lead to over-bromination.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on methods for analogous compounds. Note: This is a hypothetical protocol and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
AIBN (Azobisisobutyronitrile) - radical initiator (optional, for NBS bromination)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
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Filter the reaction mixture to remove succinimide.
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Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
comparative analysis of different synthetic routes to 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for the preparation of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a potentially valuable building block in medicinal chemistry and organic synthesis. The presented route is a two-step sequence involving a Friedel-Crafts acylation followed by an α-bromination. This approach is favored due to its high regioselectivity and the commercial availability of the starting materials. Alternative routes involving different sequences of bromination and acylation are generally less efficient due to challenges in controlling the regioselectivity of the bromination steps, which would likely result in a complex mixture of isomers requiring difficult purification.
Data Presentation
The following table summarizes the key quantitative data for the proposed two-step synthesis. The data is based on established procedures for analogous reactions and provides expected benchmarks for yield and reaction conditions.
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | 1-bromo-3,5-dimethylbenzene, Acetyl chloride | AlCl₃ | Dichloromethane (DCM) | 0 to 40 | 2 - 4 | 75 - 85 |
| 2 | α-Bromination | 1-(2-bromo-4,6-dimethylphenyl)ethanone, N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TSA) | Acetonitrile | 80 | 1 - 2 | 80 - 90 |
Logical Relationship of the Synthetic Pathway
The synthesis of this compound is most strategically approached via a two-step process. The initial Friedel-Crafts acylation establishes the acetophenone core, followed by a selective α-bromination.
Navigating Reactivity: A Comparative Analysis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone and Other Brominated Ketones
For Immediate Release
In the landscape of synthetic chemistry and drug development, the reactivity of intermediates is a critical parameter influencing reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone with other brominated ketones, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data on nucleophilic substitution reactions, highlighting the impact of steric and electronic factors on reactivity.
Executive Summary
This compound, a di-ortho-substituted phenacyl bromide, is anticipated to exhibit significantly diminished reactivity in nucleophilic substitution reactions compared to its non-ortho-substituted counterparts. This reduced reactivity is primarily attributed to the substantial steric hindrance imposed by the ortho-bromo and ortho-methyl substituents, which shield the electrophilic α-carbon from nucleophilic attack. This guide presents a quantitative comparison of reaction rates for various substituted phenacyl bromides to illustrate this principle.
Comparative Reactivity Data
The following table summarizes the second-order rate constants (k) for the reaction of various substituted α-bromopropiophenones with tert-butylamine. This data, adapted from a study by Kalendra and Sickles, provides a clear quantitative comparison of how ortho-substituents dramatically decrease reactivity compared to meta and para-substituents.[1]
| Substituent on Phenacyl Ring | Rate Constant (k x 10³ L M⁻¹ min⁻¹) | Relative Reactivity (to unsubstituted) |
| Ortho-Substituted Series | ||
| o-OCH₃ | 7.64 | 0.37 |
| o-CH₃ | 5.31 | 0.26 |
| o-Cl | 2.85 | 0.14 |
| o-CF₃ | 2.40 | 0.12 |
| Meta/Para-Substituted Series | ||
| p-CH₃ | 12.7 | 0.62 |
| H (unsubstituted) | 20.5 | 1.00 |
| p-Cl | 20.0 | 0.98 |
| m-Cl | 23.6 | 1.15 |
| p-CF₃ | 27.3 | 1.33 |
Analysis: The data clearly demonstrates that ortho-substitution leads to a marked decrease in the rate of nucleophilic substitution. For instance, an ortho-methyl group reduces the reactivity to about 26% of the unsubstituted phenacyl bromide. Given that this compound possesses two ortho substituents (a bromo and a methyl group), its reactivity is expected to be even lower than the ortho-substituted examples listed. In contrast, meta and para substituents show a trend where electron-withdrawing groups slightly increase the reaction rate, consistent with the electronic effects on the electrophilicity of the carbonyl carbon.[1]
Experimental Protocols
The following is a representative experimental protocol for determining the reaction kinetics of brominated ketones with a nucleophile, based on common methodologies in the field.
Objective: To determine the second-order rate constant for the reaction of a substituted phenacyl bromide with a nucleophile (e.g., tert-butylamine) via UV-Vis spectrophotometry.
Materials:
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)
-
Nucleophile (e.g., tert-butylamine)
-
Solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted phenacyl bromide in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1.0 M).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the phenacyl bromide stock solution and dilute with the solvent to a final volume that gives an appropriate initial absorbance reading at a wavelength where the product absorbs and the reactant does not (determined by prior spectral analysis).
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with unequal initial concentrations of reactants is: ln([B]₀[A] / [A]₀[B]) = ([B]₀ - [A]₀)kt where [A] and [B] are the concentrations of the phenacyl bromide and nucleophile, respectively, at time t, and [A]₀ and [B]₀ are their initial concentrations.
-
Alternatively, if the concentration of the nucleophile is in large excess (pseudo-first-order conditions), the rate law simplifies to: ln([A] / [A]₀) = -k't where k' = k[B]₀.
-
Plot the appropriate function of concentration versus time to obtain a linear plot, the slope of which can be used to determine the rate constant, k.
-
Visualizing Reactivity Factors
The following diagrams illustrate the key concepts influencing the reactivity of substituted phenacyl bromides.
Figure 1: Steric vs. Electronic Effects on Reactivity.
The diagram above illustrates the dominant factors influencing the reactivity of ortho- and para-substituted phenacyl bromides. In ortho-substituted compounds, steric hindrance from the bulky substituent impedes the approach of the nucleophile to the electrophilic α-carbon, thus slowing down the reaction. For para-substituted compounds, the substituent is too distant to cause significant steric hindrance; instead, its electronic properties (electron-donating or -withdrawing) influence the electrophilicity of the α-carbon through inductive and resonance effects, thereby modulating the reaction rate.
Figure 2: Experimental Workflow for Kinetic Analysis.
This flowchart outlines the key steps in a typical experimental workflow for determining the reaction kinetics of a brominated ketone with a nucleophile using UV-Vis spectrophotometry.
Conclusion
The reactivity of this compound is predicted to be significantly lower than that of less sterically hindered phenacyl bromides. The presence of two ortho substituents creates a crowded environment around the reactive center, making nucleophilic attack challenging. This understanding is crucial for designing synthetic strategies, as reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of smaller, more potent nucleophiles) to achieve reasonable yields. The provided data and protocols offer a solid foundation for researchers to make informed decisions when working with this and structurally similar compounds.
References
A Comparative Guide to the Analytical Validation of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone Purity by HPLC
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is proposed for the quantitative determination of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone and its potential impurities.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocol: Analytical Method Validation
The following section details the experimental protocols for the validation of the proposed HPLC method to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
2.1 Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of potential impurities, if available.
-
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).
-
Inject each of these solutions individually into the HPLC system.
-
Inject a mixed solution containing the reference standard and potential impurities.
-
The retention times of the analyte and impurities should be sufficiently different to allow for baseline separation. Peak purity analysis of the analyte peak should be performed using a photodiode array (PDA) detector to confirm no co-eluting peaks.
-
2.2 Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
2.3 Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the proposed HPLC method.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
2.4 Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies. The %RSD should be ≤ 2%.
-
2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
2.6 Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., Acetonitrile:Water 68:32 and 72:28)
-
-
Analyze a sample with each modified condition.
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.
-
Mandatory Visualizations
Caption: Experimental workflow for the analytical validation of the HPLC method.
Spectroscopic Comparison of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone with its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the target molecule, 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, with its synthetic precursors, 1,3-dimethyl-5-bromobenzene and 2-bromoacetyl bromide. The synthesis of the target compound is typically achieved through a Friedel-Crafts acylation reaction. This document presents a comparative analysis of the key spectroscopic features (¹H NMR, IR, and Mass Spectrometry) of these compounds, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. Due to the limited availability of direct spectroscopic data for the final product, data for the closely related structure, 2-bromo-1-(2,4-dimethylphenyl)ethanone, is included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Methyl Protons | Methylene Protons |
| 1,3-dimethyl-5-bromobenzene | 7.11 (s, 1H), 6.94 (s, 2H) | 2.28 (s, 6H) | - |
| 2-bromoacetyl bromide | - | - | 4.12 (s, 2H) |
| 2-bromo-1-(2,4-dimethylphenyl)ethanone | 7.65 (d), 7.15 (s), 7.10 (d) | 2.45 (s, 3H), 2.35 (s, 3H) | 4.35 (s, 2H) |
| This compound (Predicted) | ~7.2-7.4 (s, 2H) | ~2.3-2.5 (s, 6H) | ~4.4 (s, 2H) |
Table 2: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | Aromatic C-H Stretch |
| 1,3-dimethyl-5-bromobenzene | - | ~680 | ~3000-3100 |
| 2-bromoacetyl bromide | ~1770 | ~650 | - |
| 2-bromo-1-(2,4-dimethylphenyl)ethanone | ~1690 | ~600 | ~3000-3100 |
| This compound (Predicted) | ~1690-1700 | ~600-700 (multiple) | ~3000-3100 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 1,3-dimethyl-5-bromobenzene | 184/186 (approx. 1:1 ratio) | 105 (M-Br) |
| 2-bromoacetyl bromide | 200/202/204 (approx. 1:2:1 ratio) | 121/123 (M-Br), 79/81 (Br) |
| 2-bromo-1-(2,4-dimethylphenyl)ethanone | 226/228 (approx. 1:1 ratio) | 147 (M-Br), 119 (C₉H₁₁) |
| This compound | 304/306/308 (approx. 1:2:1 ratio) | 225/227 (M-Br), 146 (M-Br₂) |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of the target compound from its precursors.
Materials:
-
1,3-dimethyl-5-bromobenzene
-
2-bromoacetyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 1,3-dimethyl-5-bromobenzene (1.0 equivalent) in dry dichloromethane to the cooled suspension with stirring.
-
To this mixture, add 2-bromoacetyl bromide (1.05 equivalents) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) and spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: Spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic pathway for the formation of this compound from its precursors via a Friedel-Crafts acylation reaction.
Caption: Synthetic pathway of this compound.
Navigating the Specificity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone: A Comparative Guide to Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for evaluating the specificity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone. While direct cross-reactivity studies on this specific molecule are not publicly available, this document outlines the necessary experimental approaches and data presentation to facilitate a thorough investigation and comparison with alternative compounds.
The core structure of this compound, a substituted acetophenone, suggests potential interactions with a variety of biological targets. Substituted acetophenones have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, and can act as intermediates in the synthesis of more complex pharmacologically active molecules.[1][2][3] Given this chemical class's diverse bioactivity, a comprehensive cross-reactivity profile is essential.
Hypothetical Performance Comparison
A critical aspect of evaluating a new compound is to compare its performance against known standards or alternative molecules. The following tables illustrate how quantitative data from cross-reactivity and metabolic stability assays should be structured for a clear and objective comparison.
Table 1: Kinase Inhibitory Cross-Reactivity Profile
This table presents a hypothetical comparison of the inhibitory activity (IC50) of this compound and two alternative compounds against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, µM) | Alternative Compound A (IC50, µM) | Alternative Compound B (IC50, µM) |
| Target Kinase X | 0.05 | 0.02 | 0.1 |
| Off-Target Kinase 1 | > 10 | 1.5 | > 10 |
| Off-Target Kinase 2 | 2.5 | 0.5 | 8.0 |
| Off-Target Kinase 3 | > 10 | > 10 | > 10 |
| Off-Target Kinase 4 | 8.7 | 3.2 | 9.5 |
Table 2: Cytochrome P450 (CYP) Inhibition Profile
This table outlines a hypothetical assessment of the compound's potential for drug-drug interactions by measuring its inhibitory effect on major drug-metabolizing enzymes.
| CYP Isoform | This compound (IC50, µM) | Alternative Compound A (IC50, µM) | Alternative Compound B (IC50, µM) |
| CYP3A4 | 15 | 25 | > 50 |
| CYP2D6 | > 50 | 45 | > 50 |
| CYP2C9 | 8.2 | 12.5 | 22.1 |
| CYP1A2 | > 50 | > 50 | > 50 |
Table 3: In Vitro Metabolic Stability
This table compares the rate at which the compounds are metabolized by liver microsomes, an indicator of their potential in vivo half-life.
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 15.4 |
| Alternative Compound A | 20 | 34.7 |
| Alternative Compound B | 75 | 9.2 |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of reliable cross-reactivity studies. The following are standard protocols that can be adapted to assess the specificity of this compound.
Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF) is a rapid and robust method for screening compound binding against a large panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[4]
-
Protein and Compound Preparation: A panel of purified kinases is prepared at a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The test compound, this compound, is serially diluted in DMSO and then diluted into the assay buffer to a final concentration range (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 384-well PCR plate, 20 µL of each kinase solution is mixed with 1 µL of the compound dilution. A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to each well.
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.
-
Data Acquisition and Analysis: Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) in the presence of the compound compared to a DMSO control is calculated. A significant positive ΔTm indicates compound binding and stabilization of the kinase.
In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[5]
-
Reagent Preparation: Pooled human liver microsomes are used as the enzyme source. Specific fluorescent probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) are prepared. The test compound is serially diluted.
-
Incubation: The test compound, human liver microsomes, and the specific probe substrate are pre-incubated in a buffer system.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Reaction Termination and Detection: After a set incubation time, the reaction is stopped. The formation of the fluorescent metabolite is quantified using a plate reader.
-
Data Analysis: The fluorescence intensity is compared to a control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex processes and relationships in drug discovery.
Caption: Workflow for kinase cross-reactivity screening.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone in specific reactions
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to yield a thiazole. The reactivity of the α-bromo ketone is a critical parameter influencing reaction rates and yields.
Performance Comparison of α-Bromo Ketones in Hantzsch Thiazole Synthesis
The following tables summarize the performance of various substituted phenacyl bromides in the Hantzsch thiazole synthesis with thiourea. The data highlights the influence of different substituents on the phenyl ring on reaction outcomes.
Table 1: Reaction of Substituted Phenacyl Bromides with Thiourea
| α-Bromo Ketone | Product | Reaction Time | Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | 2-Amino-4-phenylthiazole | 15 min | 92 | [1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 2-Amino-4-(4-chlorophenyl)thiazole | 15 min | 94 | [1] |
| 2-Bromo-1-(4-bromophenyl)ethanone | 2-Amino-4-(4-bromophenyl)thiazole | 15 min | 95 | [1] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 2-Amino-4-(4-nitrophenyl)thiazole | 15 min | 96 | [1] |
| 2-Bromo-1-(4-methylphenyl)ethanone | 2-Amino-4-(4-methylphenyl)thiazole | 20 min | 90 | [1] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-Amino-4-(4-methoxyphenyl)thiazole | 20 min | 91 | [1] |
Note: The reaction conditions for the data in Table 1 involved the use of a catalytic amount of Bu4NPF6 in methanol at room temperature.
Experimental Protocols
Below are detailed experimental protocols for the Hantzsch thiazole synthesis.
General Procedure for the Synthesis of 2-Amino-4-arylthiazoles:
A mixture of the respective phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of tetrabutylammonium hexafluorophosphate (Bu4NPF6, 10 mol%) is stirred in methanol (5 mL) at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole.[1]
Alternative Protocol for the Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole:
To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.07 mmol) in DMF (8 mL), 1-(4-(trifluoromethyl)phenyl)thiourea (1.23 mmol) and triethylamine (2.14 mmol) are added successively. The mixture is heated at 70°C for 2 hours. After completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by column chromatography.
Visualizing the Workflow and Reaction Pathway
Experimental Workflow for Hantzsch Thiazole Synthesis
A generalized experimental workflow for the Hantzsch thiazole synthesis.
Signaling Pathway: Hantzsch Thiazole Synthesis Mechanism
The reaction mechanism of the Hantzsch thiazole synthesis.
References
reproducibility of published synthesis methods for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
For researchers and professionals in drug development and organic synthesis, the reliable preparation of key intermediates is paramount. This guide provides a comparative analysis of plausible synthetic methodologies for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, a halogenated aromatic ketone with potential applications as a building block in medicinal chemistry. As no direct published synthesis for this specific compound is readily available, this guide outlines a feasible two-step pathway and compares several methods for the critical α-bromination step.
The proposed synthetic route commences with a Friedel-Crafts acylation of 1-bromo-3,5-dimethylbenzene to yield the precursor, 1-(2-bromo-4,6-dimethylphenyl)ethanone. This intermediate is then subjected to α-bromination to afford the target molecule. This guide will delve into the experimental details of the precursor synthesis and provide a comparative analysis of three distinct methods for the subsequent α-bromination.
Comparative Analysis of α-Bromination Methods
The selection of a suitable brominating agent for the α-position of the ketone is critical for achieving high yield and purity. Below is a comparison of three common methods for the α-bromination of acetophenone derivatives. The data is based on published results for structurally similar substrates and provides a reasonable expectation of performance for the synthesis of this compound.
| Brominating Agent/System | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity & Remarks |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | >80 | High efficiency and a safer alternative to liquid bromine.[1] |
| N-Bromosuccinimide (NBS) / Acidic Al₂O₃ | Acetophenone | Methanol | Reflux | 0.17-0.33 | ~89 | Fast reaction time and use of a solid, manageable brominating agent.[2] |
| Copper(II) Bromide | 4-Methoxyacetophenone | Ethyl Acetate | Reflux | ~3 | Moderate | A heterogeneous system that can be selective, though yields may be more moderate.[3] |
Experimental Protocols
Below are detailed, plausible experimental protocols for the complete synthesis of this compound.
Step 1: Synthesis of 1-(2-bromo-4,6-dimethylphenyl)ethanone (Precursor)
This procedure is based on a standard Friedel-Crafts acylation reaction.
Materials:
-
1-bromo-3,5-dimethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with continuous stirring.
-
After the addition of acetyl chloride is complete, add a solution of 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(2-bromo-4,6-dimethylphenyl)ethanone can be purified by column chromatography or distillation.
Step 2: Synthesis of this compound (Final Product)
Three alternative methods for the α-bromination are presented below.
Method A: Using Pyridine Hydrobromide Perbromide
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.[1]
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.[1]
-
Heat the reaction mixture to 90°C with stirring for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Method B: Using N-Bromosuccinimide (NBS) and Acidic Alumina
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Methanol
Procedure:
-
In a round-bottom flask, combine 1-(2-bromo-4,6-dimethylphenyl)ethanone (10 mmol), N-bromosuccinimide (12 mmol), and acidic Al₂O₃ (10% w/w).[4]
-
Add methanol (20 mL) and heat the mixture to reflux with stirring.[2]
-
Monitor the reaction by TLC; the reaction is typically complete within 20 minutes.[2]
-
After completion, cool the reaction mixture and filter to remove the alumina.
-
Wash the alumina with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method C: Using Copper(II) Bromide
Materials:
-
1-(2-bromo-4,6-dimethylphenyl)ethanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate
Procedure:
-
Dissolve 1-(2-bromo-4,6-dimethylphenyl)ethanone (0.01 mol) in ethyl acetate (50 ml) in a round-bottom flask.[5]
-
Add cupric bromide (0.015 mol) to the solution.[5]
-
Reflux the mixture for approximately 3 hours.[5]
-
Upon cooling, the solid which separates is filtered.
-
The filtrate can be concentrated and the residue purified by recrystallization from ethyl acetate.
Experimental Workflow Visualization
The following diagram illustrates the overall synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Advantages of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone and Similar Sterically Hindered Reagents
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Substituted phenacyl bromides are a class of α-bromo ketones that serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and pharmaceutical intermediates. This guide provides an objective comparison of the performance of the sterically hindered reagent, 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone, with less sterically encumbered alternatives.
Due to the limited specific experimental data available for this compound in peer-reviewed literature, this guide will draw upon established principles of organic chemistry, including steric and electronic effects, and comparative data from analogous substituted phenacyl bromides. The insights provided will aid in the strategic selection of reagents for specific synthetic outcomes.
The Impact of Substitution on Reactivity: A Theoretical Overview
Phenacyl bromides are characterized by a bromine atom on the carbon adjacent to a carbonyl group. This α-carbon is highly electrophilic and susceptible to nucleophilic attack, making these compounds excellent substrates for SN2 reactions. The reactivity of the α-carbon is influenced by the electronic and steric nature of the substituents on the aromatic ring.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, which can lead to faster reaction rates. Conversely, electron-donating groups can decrease reactivity.
-
Steric Effects: Substituents in the ortho positions of the phenyl ring can significantly hinder the approach of a nucleophile to the α-carbon. This steric hindrance can lead to a decrease in reaction rates compared to meta- or para-substituted analogs. This compound, with a bromo and a methyl group in the ortho positions relative to the bromoacetyl moiety, is expected to exhibit significantly reduced reactivity in SN2 reactions due to these steric factors.
Comparative Performance in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a common application of phenacyl bromides. The following table summarizes typical experimental outcomes for the reaction of various substituted phenacyl bromides with thiourea, illustrating the impact of substitution on reaction efficiency.
| Reagent | Substitution Pattern | Typical Reaction Time | Typical Yield | Reference |
| Phenacyl Bromide | Unsubstituted | 15 min | 95% | [1] |
| 2-Bromo-1-(4-bromophenyl)ethanone | para-substituted (electron-withdrawing) | 15 min | 96% | [1] |
| 2-Bromo-1-(4-methylphenyl)ethanone | para-substituted (electron-donating) | 15 min | 94% | [1] |
| 2-Bromo-1-(2,4,6-trimethylphenyl)ethanone | di-ortho-substituted (sterically hindered) | Longer reaction times, may require harsher conditions | Lower | Inferred |
| This compound | di-ortho-substituted (sterically hindered) | Predicted to be significantly longer than less hindered analogs | Predicted to be lower, may require catalysis or harsher conditions | Hypothesized |
Potential Advantages of Sterically Hindered Phenacyl Bromides
While reduced reactivity may seem like a disadvantage, the steric bulk of reagents like this compound can be leveraged for specific synthetic advantages:
-
Enhanced Selectivity: In molecules with multiple potential reaction sites, a sterically hindered reagent can selectively react with the most accessible site, leading to higher regioselectivity.
-
Prevention of Side Reactions: The bulky nature of the reagent can prevent unwanted secondary reactions that may occur with less hindered and more reactive analogs.
-
Kinetic Resolution: In reactions with chiral nucleophiles, the significant steric demand of the electrophile could potentially be exploited for kinetic resolution of racemates.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol can be adapted for the synthesis of various 2-aminothiazole derivatives from substituted phenacyl bromides and thiourea.
Materials:
-
Substituted phenacyl bromide (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol or Methanol (5 mL)
-
Catalyst (e.g., copper silicate[2], tetrabutylammonium hexafluorophosphate[1]) (optional, but may be necessary for sterically hindered substrates)
Procedure:
-
In a round-bottom flask, combine the substituted phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol).
-
Add the solvent (5 mL) and a magnetic stir bar. If using a catalyst, add it at this stage.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Note: For sterically hindered substrates like this compound, longer reaction times, elevated temperatures, and the use of a catalyst may be required to achieve a reasonable yield.
Visualizations
Caption: Reaction pathway of the Hantzsch Thiazole Synthesis.
Caption: Relationship between substitution pattern and reactivity.
References
comparative study of the biological activity of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various bromo-substituted acetophenone and chalcone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Due to limited available data on 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone derivatives, this guide broadens the scope to include structurally related compounds to offer valuable insights for researchers in the field of medicinal chemistry and drug discovery. The information is compiled from various scientific publications, and supporting experimental data is presented in a structured format.
Summary of Biological Activities
The following table summarizes the reported biological activities of several bromo-substituted acetophenone and chalcone derivatives. The data highlights the potential of these compounds in various therapeutic areas.
| Compound Name & Structure | Biological Activity | Target/Cell Line | Key Findings (IC50/Zone of Inhibition) |
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) ![]() | Anti-inflammatory | Murine BV-2 microglia | Inhibited the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines. |
| Anticancer | HT1080 human fibrosarcoma cells | Inhibited MMP-9 expression and cell migration. | |
Various O-alkylated (E)-chalcone derivatives (General Structure) ![]() | Anticancer | MDA-MB-231, MCF-7, HCT-116, HeLa | Compounds 4a, 4b, 4q, and 4v showed potent cytotoxicity with IC50 values ranging from 2.08 to 22.64 µM. |
Cinnamaldehyde-based chalcone derivative (3e) ![]() | Anticancer | Caco-2 (colon cancer) | IC50 value of 32.19 ± 3.9 µM. |
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives (General Structure) ![]() | Antimicrobial | Gram-positive bacteria | Active against Gram-positive bacteria with MIC values of 2.5–5.0 mg/mL. |
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (General Structure) ![]() | Antimicrobial & Anti-inflammatory | B. subtilis, S. aureus, P. aeruginosa, C. albicans, A. niger & Carrageenan-induced paw edema in rats | Significant antibacterial, antifungal, and anti-inflammatory activities were observed for several derivatives. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcones from substituted acetophenones and benzaldehydes.[1][2]
-
Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath and add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.[7][8][9][10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate.
-
Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound solution into each well. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Experimental Workflow
Visual representations of key signaling pathways and a general experimental workflow are provided below using the Graphviz DOT language.
Caption: NF-κB and MAPK signaling pathways modulated by 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hereditybio.in [hereditybio.in]
- 9. botanyjournals.com [botanyjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone was publicly available at the time of this writing. The following safety and handling recommendations are based on the hazardous properties of structurally similar alpha-bromoacetophenone compounds. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or potentially greater hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.
Hazard Summary and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with this class of chemicals include severe skin, eye, and respiratory tract irritation or corrosion. Many alpha-bromo ketones are also classified as lachrymators, meaning they can cause tearing.
The following table summarizes the recommended Personal Protective Equipment (PPE) based on the consistent guidance found in the SDSs of similar molecules.
| Exposure Route | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye/Face | Causes serious eye damage/irritation.[1][2] | Tightly fitting safety goggles or a full-face shield are mandatory.[3] |
| Skin | Causes severe skin burns and irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and additional impervious clothing as needed to prevent any skin contact.[3] |
| Respiratory | May cause respiratory irritation.[1][2] | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[4][5] For situations where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[3] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[5]
-
Assemble all necessary equipment and reagents before beginning work to minimize time in the fume hood.
-
Inspect all PPE for integrity before use.
2. Handling Procedures:
-
Always wear the full complement of recommended PPE as detailed in the table above.
-
Conduct all weighing and dispensing of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.[4]
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Keep all containers of the chemical tightly closed when not in use.[1]
3. Post-Operational Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Spills: For small spills within a fume hood, use an inert absorbent material to contain the spill, then carefully collect it into a sealed hazardous waste container. For larger spills, evacuate the area and contact emergency services.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





